Technical Documentation Center

Amino(4-chlorophenyl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Amino(4-chlorophenyl)acetic acid hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Amino(4-chlorophenyl)acetic Acid Hydrochloride

Introduction: The Significance of a Chiral Building Block Amino(4-chlorophenyl)acetic acid, often referred to as 4-chlorophenylglycine, is a non-proteinogenic amino acid that serves as a critical chiral building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Chiral Building Block

Amino(4-chlorophenyl)acetic acid, often referred to as 4-chlorophenylglycine, is a non-proteinogenic amino acid that serves as a critical chiral building block in the pharmaceutical industry.[1][2] Its hydrochloride salt is a common form for handling and formulation. The enantiomerically pure forms of this compound, particularly the (R)-enantiomer, are vital intermediates in the synthesis of several active pharmaceutical ingredients (APIs), including antidiabetic drugs like Trelagliptin.[3] The precise stereochemistry of these building blocks is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[4]

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of racemic Amino(4-chlorophenyl)acetic acid hydrochloride and offers expert insights into the critical characterization techniques required to verify its structure, purity, and identity. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important synthetic intermediate.

Core Synthetic Strategy: The Strecker Synthesis

The most robust and widely applied method for preparing the racemic form of Amino(4-chlorophenyl)acetic acid is the Strecker synthesis.[5][6] This classic multicomponent reaction offers a straightforward and efficient route from simple starting materials. The subsequent hydrolysis under acidic conditions not only converts the intermediate aminonitrile to the desired amino acid but also conveniently forms the hydrochloride salt in a single pot.

The overall transformation proceeds as follows: 4-chlorobenzaldehyde is reacted with a source of ammonia and cyanide to form an α-aminonitrile intermediate. This intermediate is then subjected to vigorous acid hydrolysis to yield the final product.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Start Starting Materials: - 4-Chlorobenzaldehyde - Ammonium Chloride - Sodium Cyanide Reaction Strecker Synthesis (α-Aminonitrile Formation) Start->Reaction Methanol/Water Hydrolysis Acid Hydrolysis (HCl) & Hydrochloride Salt Formation Reaction->Hydrolysis Conc. HCl, Heat Isolation Isolation: Cooling & Filtration Hydrolysis->Isolation Washing Washing: Cold Water / Solvent Isolation->Washing Drying Drying: Vacuum Oven Washing->Drying Final_Product Final Product: Amino(4-chlorophenyl)acetic Acid Hydrochloride Drying->Final_Product Analysis Structural & Purity Analysis: - NMR - FT-IR - MS - HPLC Final_Product->Analysis Characterization_Process cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Verified Properties Product Synthesized Product (Amino(4-chlorophenyl)acetic acid hydrochloride) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC Structure Molecular Structure NMR->Structure Identity Compound Identity FTIR->Identity Functional Groups MS->Identity Molecular Weight Purity Chemical Purity HPLC->Purity

Sources

Exploratory

Amino(4-chlorophenyl)acetic acid hydrochloride: Mechanism of Action, ASCT1 Inhibition, and Therapeutic Workflows

Executive Summary In the landscape of neuropharmacology and metabolic research, Amino(4-chlorophenyl)acetic acid hydrochloride (CAS: 134722-08-0)—commonly referred to as L-4-chlorophenylglycine (L-4-Cl-Phg)—serves as a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and metabolic research, Amino(4-chlorophenyl)acetic acid hydrochloride (CAS: 134722-08-0)—commonly referred to as L-4-chlorophenylglycine (L-4-Cl-Phg)—serves as a highly selective pharmacological probe. While structurally related phenylglycine derivatives (such as 4-carboxyphenylglycine) are classically associated with metabotropic glutamate receptor (mGluR) modulation, L-4-Cl-Phg possesses a distinct and highly targeted mechanism. It functions as a potent, competitive inhibitor of the Solute Carrier Family 1 Member 4 (SLC1A4) , widely known as the ASCT1 transporter [1][2].

This technical guide deconstructs the mechanism of action of Amino(4-chlorophenyl)acetic acid hydrochloride, detailing its critical role in mitigating synaptic damage, modulating endocrine function, and the self-validating experimental workflows required for its rigorous application in the laboratory.

Molecular Identity & Target Specificity

To utilize L-4-Cl-Phg effectively, researchers must distinguish its transport-inhibiting properties from the receptor-binding properties of its structural analogs. The addition of the chloro-group at the para-position of the phenyl ring creates specific steric and electronic parameters that perfectly occlude the substrate recognition pocket of ASCT1, preventing the binding of endogenous neutral amino acids[1].

Table 1: Pharmacological and Physicochemical Profile
PropertySpecification / Value
Chemical Name 2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride
Common Abbreviation L-4-Cl-Phg HCl
CAS Number 134722-08-0
Primary Target ASCT1 (SLC1A4) Transporter
Mechanism of Action Competitive Transport Inhibition
Key Substrates Blocked L-Serine, D-Serine, L-Alanine, L-Cysteine[1][3]
Cellular Target Sites Reactive Astrocytes, Microglia, Pancreatic Alpha Cells[2][3]

Core Mechanism of Action: ASCT1 (Slc1a4) Modulation

ASCT1 is a sodium-dependent, electroneutral exchanger responsible for the cellular transport of small neutral amino acids. Its most critical physiological role lies in the regulation of D-serine and L-serine flux within the central nervous system[2][4].

The Pathological Cascade in Neurotrauma

Under healthy conditions, ASCT1 maintains amino acid homeostasis. However, following neurotrauma—such as Traumatic Brain Injury (TBI)—a severe neuroinflammatory cascade is triggered. Reactive glia (astrocytes and microglia) upregulate both the enzyme serine racemase (SRR) and the ASCT1 transporter. This pathological shift causes a massive, uncontrolled efflux of D-serine into the synaptic cleft[2][5].

D-serine acts as an obligate co-agonist at the glycine site of the N-methyl-D-aspartate receptor (NMDAR). The sudden flood of glial-derived D-serine leads to NMDAR overactivation, driving lethal calcium influx (excitotoxicity). Furthermore, this overactivation recruits complement proteins (C1q and C3) that aberrantly tag viable, healthy synapses for destruction via microglial phagocytosis—a process known as synaptic pruning[4][6].

Pharmacological Intervention via L-4-Cl-Phg

Amino(4-chlorophenyl)acetic acid hydrochloride competitively binds to the ASCT1 transporter. By physically blocking the transporter's active site, the drug halts the pathological release of D-serine from reactive glia. This targeted inhibition normalizes NMDAR tone, effectively short-circuiting the synaptic pruning cascade and preserving cognitive architecture[2][6].

MOA Drug Amino(4-chlorophenyl)acetic acid (ASCT1 Inhibitor) Astrocyte Reactive Glia (Upregulated ASCT1) Drug->Astrocyte Competitively Blocks Protection Synaptic Preservation Drug->Protection Therapeutic Outcome DSerine Pathological D-Serine Efflux Astrocyte->DSerine Mediates NMDAR NMDAR Overactivation (Co-agonist binding) DSerine->NMDAR Drives Toxicity Synaptic Pruning & Excitotoxicity NMDAR->Toxicity Triggers Toxicity->Protection Prevented by Inhibition

Figure 1: Logical flow of ASCT1 inhibition by 4-Cl-Phg preventing NMDAR-mediated synaptic pruning.

Emerging Therapeutic Applications

Neurology: Traumatic Brain Injury (TBI)

Because L-4-Cl-Phg selectively targets the glial release mechanism rather than directly antagonizing the NMDAR (which often causes severe psychiatric side effects), it represents a highly viable therapeutic avenue for acute brain injury. Administration of the inhibitor in acute periods post-injury has been shown to protect dendritic spines and rescue learning and memory behavior from injury-induced deficits[2][4].

Endocrinology: Pancreatic Islet Function

Beyond the brain, ASCT1 plays a critical role in metabolic regulation. Recent studies have identified that ASCT1 co-localizes with glucagon expression in pancreatic alpha cells. The transport of alanine and cysteine via ASCT1 is a potent driver of glucagon secretion. Application of Amino(4-chlorophenyl)acetic acid hydrochloride successfully abolishes amino acid-induced glucagon secretion, providing a novel mechanism to study and potentially treat metabolic disorders like Type 2 Diabetes[3].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of Amino(4-chlorophenyl)acetic acid hydrochloride requires rigorous, self-validating protocols. The following in vitro workflow incorporates internal causality checks to prove that the observed effects are exclusively mediated by ASCT1.

Protocol: In Vitro ASCT1 Transport Inhibition Assay

Rationale: To isolate ASCT1 activity, assays must differentiate between Na⁺-dependent transport (ASCT1) and Na⁺-independent transport (LAT1/2).

  • Cell Preparation: Culture primary murine astrocytes (which predominantly express ASCT1 over ASCT2 for serine transport) in 24-well plates until 80% confluent[1].

  • Buffer Exchange (The Sodium Dependency Check): Wash cells twice with a standard Na⁺-HEPES buffer (140 mM NaCl).

    • Self-Validation Step: In parallel control wells, replace NaCl with equimolar Choline Chloride. Because ASCT1 is strictly Na⁺-dependent, any residual radiotracer uptake in the choline buffer represents background leak. This proves the causality of the transport mechanism.

  • Inhibitor Pre-incubation: Add Amino(4-chlorophenyl)acetic acid hydrochloride (neutralized from a 1N NaOH stock into Na⁺-HEPES) at varying logarithmic concentrations (1 µM to 1 mM). Incubate for 15 minutes at 37°C to allow equilibrium binding[2].

  • Radiotracer Addition: Introduce 1 µCi/mL of[³H]-L-Serine. Incubate for exactly 5 minutes. Causality: A 5-minute window ensures the measurement captures the linear phase of initial uptake velocity before intracellular accumulation alters the concentration gradient.

  • Termination: Rapidly aspirate the radioactive buffer and wash three times with ice-cold Na⁺-free buffer. Causality: The sudden drop in temperature and the removal of sodium immediately arrest transporter kinetics, locking the internalized [³H]-L-Serine inside the cell.

  • Quantification: Lyse cells in 0.1 N NaOH / 1% SDS. Measure radioactivity via liquid scintillation counting and normalize to total protein content using a standard BCA assay.

Workflow Step1 Culture Primary Astrocytes Step2 Buffer Exchange (Na+ vs Choline) Step1->Step2 Step3 Pre-incubate with 4-Cl-Phg HCl Step2->Step3 Step4 Add[3H]-L-Serine (5 min uptake) Step3->Step4 Step5 Ice-Cold Wash & Cellular Lysis Step4->Step5 Step6 Scintillation Quantification Step5->Step6

Figure 2: Self-validating in vitro workflow for isolating and quantifying ASCT1 transport inhibition.

References

  • Source: nih.
  • Source: miami.
  • Source: oup.
  • Source: biorxiv.
  • Source: mkon.

Sources

Foundational

An In-depth Technical Guide on the Biological Significance of Amino(4-chlorophenyl)acetic Acid Hydrochloride

Abstract This technical guide provides a comprehensive analysis of Amino(4-chlorophenyl)acetic acid hydrochloride, a non-proteinogenic amino acid derivative. While direct biological activity of this compound is not exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of Amino(4-chlorophenyl)acetic acid hydrochloride, a non-proteinogenic amino acid derivative. While direct biological activity of this compound is not extensively documented in publicly available literature, its significance is paramount within the pharmaceutical industry. This guide elucidates its critical role as a chiral building block, with a particular focus on the synthesis of the potent, once-weekly antidiabetic agent, Trelagliptin. We will explore the physicochemical properties of the parent compound, detail its synthesis and resolution, and provide an in-depth examination of the mechanism of action and clinical efficacy of Trelagliptin as a case study of its application. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility and strategic importance of this key chemical intermediate.

Introduction and Physicochemical Properties

Amino(4-chlorophenyl)acetic acid, also known as 4-Chlorophenylglycine, is a synthetic amino acid derivative. The hydrochloride salt form enhances its stability and solubility for various applications. Structurally, it consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group. This substitution creates a stereocenter, leading to the existence of two enantiomers: (R)- and (S)-2-amino-2-(4-chlorophenyl)acetic acid.[1] The enantiomeric purity of this compound is crucial, as the specific stereochemistry is often a determinant for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize.[2]

While some sources classify it as a glycine derivative or note its potential as a precursor for GABAergic agents, detailed studies on its intrinsic biological activities are scarce.[3][4][5] Its primary and well-documented value lies in its function as a high-value chiral synthon in complex organic synthesis.[2][6]

Table 1: Physicochemical Properties of Amino(4-chlorophenyl)acetic Acid

PropertyValueSource(s)
IUPAC Name 2-amino-2-(4-chlorophenyl)acetic acid[7]
Synonyms 4-Chlorophenylglycine, DL-α-Amino-4-chlorophenylacetic Acid[8][9]
CAS Number 6212-33-5 (for racemic mixture)[3][10]
Molecular Formula C₈H₈ClNO₂[7]
Molecular Weight 185.61 g/mol [7]
Appearance White to off-white crystalline solid/powder[6][8]
Melting Point 220-230 °C (for racemic mixture)[6][8]
Solubility Slightly soluble in water; soluble in dilute aqueous acids and alkalis[6]

Synthesis and Chiral Resolution: A Critical Workflow

The industrial production of enantiomerically pure Amino(4-chlorophenyl)acetic acid is a critical process. Typically, a racemic mixture is first synthesized, followed by a resolution step to separate the desired enantiomer.

Synthesis of Racemic (±)-4-Chlorophenylglycine

A common and efficient method for synthesizing the racemic mixture is the Strecker synthesis. This one-pot reaction involves treating 4-chlorobenzaldehyde with ammonia and hydrogen cyanide (or a cyanide salt), followed by hydrolysis of the resulting α-aminonitrile to yield the racemic amino acid.

Chiral Resolution

The separation of the (R) and (S) enantiomers is the most crucial step for its application in stereospecific drug synthesis. Enzymatic resolution is a highly selective and widely used method.

This protocol leverages the stereoselectivity of an enzyme, such as Penicillin G acylase, which preferentially hydrolyzes the N-acetyl group from one enantiomer, allowing for their separation.

  • N-Acetylation: Suspend DL-4-Chlorophenylglycine in a mixture of acetic acid and acetic anhydride. Heat the mixture under reflux to achieve complete N-acetylation. Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

  • Enzymatic Hydrolysis: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0) and add the N-acetyl-DL-4-chlorophenylglycine. Introduce a suitable acylase enzyme (e.g., Penicillin G acylase). Maintain the temperature and pH at the optimal conditions for the enzyme. The enzyme will selectively hydrolyze the N-acetyl group from the L-(S)-enantiomer, yielding L-4-chlorophenylglycine and leaving N-acetyl-(R)-4-chlorophenylglycine unreacted.

  • Separation and Isolation:

    • Adjust the pH of the reaction mixture to the isoelectric point of L-4-chlorophenylglycine to precipitate it. Isolate the L-enantiomer by filtration.

    • Acidify the remaining filtrate to precipitate the unreacted N-acetyl-(R)-4-chlorophenylglycine.

  • Hydrolysis of the (R)-Enantiomer: Subject the isolated N-acetyl-(R)-4-chlorophenylglycine to acid hydrolysis to remove the acetyl group, yielding the desired (R)-4-Chlorophenylglycine.

  • Purification and Analysis: Purify the final product by recrystallization. The enantiomeric purity must be confirmed using Chiral High-Performance Liquid Chromatography (HPLC).

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Strecker_Synthesis Strecker Synthesis (+ NH3, HCN) 4-Chlorobenzaldehyde->Strecker_Synthesis Racemic_AA Racemic (±)-4-Chlorophenylglycine Strecker_Synthesis->Racemic_AA N_Acetylation N-Acetylation Racemic_AA->N_Acetylation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Acylase) N_Acetylation->Enzymatic_Hydrolysis Separation Separation (pH adjustment) Enzymatic_Hydrolysis->Separation S_Enantiomer S_Enantiomer Separation->S_Enantiomer L-(S)-4-Chlorophenylglycine (Byproduct) N_Acetyl_R N_Acetyl_R Separation->N_Acetyl_R N-Acetyl-(R)-Enantiomer Acid_Hydrolysis Acid Hydrolysis R_Enantiomer R_Enantiomer Acid_Hydrolysis->R_Enantiomer (R)-4-Chlorophenylglycine (Target Product) N_Acetyl_R->Acid_Hydrolysis (R)-4-Chlorophenylglycine (Target Product)

Caption: Workflow for the Synthesis and Resolution of 4-Chlorophenylglycine.

Biological Activity via Application: The Case of Trelagliptin

The most profound demonstration of the biological significance of Amino(4-chlorophenyl)acetic acid is its role as a key chiral intermediate for the antidiabetic drug Trelagliptin.[2] Trelagliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[11][12]

Mechanism of Action: DPP-4 Inhibition

The core mechanism of Trelagliptin is the potent, selective, and reversible inhibition of the DPP-4 enzyme.[12][13]

  • The Incretin System: In a healthy individual, the gut releases incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—in response to food intake.[12][14] These hormones are crucial for glucose homeostasis.

  • DPP-4's Role: The enzyme DPP-4 rapidly degrades and inactivates GLP-1 and GIP, limiting their duration of action.[14]

  • Trelagliptin's Intervention: By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP. This increases their circulating concentrations and prolongs their biological activity.[12][15]

This enhancement of the incretin system leads to several beneficial downstream effects for glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate pancreatic β-cells to release insulin, but only when blood glucose levels are elevated. This glucose-dependent action significantly reduces the risk of hypoglycemia.[12][14]

  • Suppression of Glucagon Secretion: Active GLP-1 also suppresses the release of glucagon from pancreatic α-cells. Since glucagon signals the liver to produce more glucose, this suppression helps lower overall blood glucose levels.[15]

G cluster_pathway Incretin Signaling Pathway cluster_effects Physiological Effects Food Food Gut Gut Food->Gut Intake Incretins GLP-1 & GIP Gut->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreas Incretins->Pancreas Inactive Inactive Peptides DPP4->Inactive Insulin ↑ Insulin Release (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Trelagliptin Trelagliptin Trelagliptin->DPP4 INHIBITS

Caption: Mechanism of action of Trelagliptin via DPP-4 inhibition.

Potency and Clinical Efficacy

Trelagliptin's molecular structure allows for potent inhibition of the DPP-4 enzyme, distinguishing it from other members of its class. Its slow dissociation from the enzyme contributes to its sustained action, enabling a unique once-weekly dosing regimen that can improve patient adherence.[13][16]

Table 2: Comparative Potency of DPP-4 Inhibitors

DrugTargetIC₅₀ (nM)Dosing FrequencySource(s)
Trelagliptin DPP-44.2Once-weekly[2]
Alogliptin DPP-4~17Once-daily[2]
Sitagliptin DPP-4~50Once-daily[2]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ denotes higher potency.

Clinical studies have demonstrated that Trelagliptin provides effective glycemic control, comparable to other daily-dosed DPP-4 inhibitors.[11][16] Its efficacy in lowering HbA1c (a long-term marker of blood glucose control) is well-established, and its safety profile is favorable, with a low risk of hypoglycemia.[1][17]

Conclusion and Future Directions

Amino(4-chlorophenyl)acetic acid hydrochloride stands as a testament to the principle that a molecule's biological significance is not always defined by its own direct activity, but often by the critical role it plays in enabling the synthesis of life-changing therapeutics. Its primary value is realized through the enantiomerically pure (R)-4-Chlorophenylglycine, a cornerstone for the production of the advanced antidiabetic drug, Trelagliptin. The potent and sustained DPP-4 inhibition by Trelagliptin, leading to improved glycemic control with a convenient once-weekly dose, directly stems from the precise chiral structure provided by its key building block.

While the direct pharmacological profile of Amino(4-chlorophenyl)acetic acid hydrochloride remains an area open for investigation, its current application in drug development is a clear and powerful indicator of its importance. Future research could explore its potential as a glycine or GABA mimetic, but its legacy is currently cemented in the successful development of innovative treatments for type 2 diabetes.

References

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. (2025). Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • What is the mechanism of Trelagliptin Succinate?. (2024). Patsnap Synapse. [Link]

  • Clinical Use of DPP-4 Inhibitors. (n.d.). PMC. [Link]

  • Trelagliptin. (n.d.). Wikipedia. [Link]

  • Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. (2016). PLoS One. [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). Frontiers in Endocrinology. [Link]

  • Understanding the Properties and Applications of DL-4-Chlorophenylglycine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • DPP-4 Inhibitors: Impact on glycemic control and cardiovascular risk factors. (2011). Cardiovascular Diabetology. [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2019). MDPI. [Link]

  • Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios. (n.d.). PMC. [Link]

  • 2-Amino-2-(4-Chlorophenyl)Acetic Acid. (n.d.). Aaron Chemicals. [Link]

  • D-4-Chlorophenylglycine HCl. (n.d.). PubChem. [Link]

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid. (n.d.). PubChem. [Link]

  • (2S)-2-amino-2-(4-chlorophenyl)acetic acid. (n.d.). PubChem. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. (2025). ResearchGate. [Link]

  • Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate. (n.d.).
  • Preparation method of trelagliptin. (n.d.).
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

Sources

Exploratory

Amino(4-chlorophenyl)acetic acid hydrochloride derivatives and analogues

An In-depth Technical Guide to Amino(4-chlorophenyl)acetic Acid Hydrochloride Derivatives and Analogues For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Amino(4-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Amino(4-chlorophenyl)acetic Acid Hydrochloride Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amino(4-chlorophenyl)acetic Acid Scaffolds

Amino(4-chlorophenyl)acetic acid and its derivatives represent a class of non-proteinogenic amino acids that have garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. The core structure, featuring a stereocenter at the alpha-carbon and a 4-chlorophenyl moiety, provides a versatile scaffold for the synthesis of complex bioactive molecules.[1] The presence of the chlorine atom on the phenyl ring can influence the electronic properties and binding interactions of the resulting compounds, making them suitable for a variety of therapeutic applications.[2]

This technical guide offers a comprehensive exploration of the synthesis, analysis, and biological activities of amino(4-chlorophenyl)acetic acid hydrochloride, its derivatives, and analogues. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their drug discovery and development endeavors.

Synthesis and Chemical Properties: Mastering the Core Scaffold

The synthesis of enantiomerically pure amino(4-chlorophenyl)acetic acid is a critical first step in the development of chiral drug candidates. The two primary strategies for achieving this are the resolution of a racemic mixture and asymmetric synthesis.

Enantioselective Synthesis Strategies

The enantioselective synthesis of (R)- or (S)-2-amino-2-(4-chlorophenyl)acetic acid can be achieved through several robust methods, with Enzymatic Kinetic Resolution (EKR) and Asymmetric Strecker Synthesis being prominent examples.[3]

Enzymatic Kinetic Resolution (EKR)

This technique leverages the high stereoselectivity of enzymes to resolve a racemic mixture of an amino acid derivative. Penicillin G acylase is a commonly employed enzyme for this purpose, particularly for the resolution of N-acylated phenylglycines.[1][3]

Conceptual Workflow for Enzymatic Kinetic Resolution:

cluster_0 EKR Workflow racemic Racemic N-acetyl-4-chlorophenylglycine enzyme Immobilized Penicillin G Acylase racemic->enzyme Selective Hydrolysis separation pH-based Separation enzyme->separation hydrolysis Acid Hydrolysis (6M HCl) separation->hydrolysis Insoluble Fraction byproduct (S)-N-acetyl-4-chlorophenylglycine separation->byproduct Soluble Fraction product (R)-Amino(4-chlorophenyl)acetic acid hydrolysis->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Strecker Synthesis

A classic method for amino acid synthesis, the Strecker reaction can be rendered asymmetric by employing a chiral auxiliary. One common approach involves a three-component reaction between 4-chlorobenzaldehyde, ammonia, and sodium cyanide in the presence of a chiral amine, such as (R)-phenylglycine amide.[3]

Experimental Protocol: Asymmetric Strecker Synthesis

  • Reaction Setup: In a reaction vessel, dissolve 4-chlorobenzaldehyde (1 equivalent) and (R)-phenylglycine amide (1.1 equivalents) in methanol.

  • Cyanide Addition: Stir the mixture for 30 minutes at room temperature, then add a solution of sodium cyanide (1.2 equivalents) in water dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. A precipitate of the diastereomerically pure α-aminonitrile should form.[3]

  • Isolation: Filter the precipitate and wash with a cold methanol/water mixture. Dry the crystalline product under vacuum.

  • Hydrolysis and Auxiliary Removal: Suspend the α-aminonitrile in 6 M HCl and heat the mixture to reflux for 8-12 hours.[3]

  • Product Isolation: Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to induce precipitation. Filter the product, wash with cold water, and dry under vacuum.[3]

Key Chemical Reactions of the Core Structure

The amino(4-chlorophenyl)acetic acid scaffold can undergo a variety of chemical transformations to generate a diverse library of derivatives.

α-Chlorination

The introduction of a chlorine atom at the α-position of phenylacetic acids creates valuable synthons for further elaboration.[4] A direct and selective α-chlorination can be achieved using trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl3 under solvent-free conditions.[4] This method is efficient for phenylacetic acids with electron-withdrawing or weakly electron-donating para-substituents.[4]

N-Acylation and Esterification

The amino and carboxylic acid functional groups are readily derivatized. For instance, N-acylation can be performed to introduce various substituents, while esterification of the carboxylic acid can modulate the compound's lipophilicity and pharmacokinetic properties.

Analytical Characterization: Ensuring Purity and Identity

The rigorous analytical characterization of amino(4-chlorophenyl)acetic acid derivatives is paramount, especially for applications in drug development where enantiomeric purity is critical for safety and efficacy.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of these compounds.[1][5] A robust method involves pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column.[5]

Detailed Protocol: Chiral HPLC Analysis via Derivatization with Marfey's Reagent

  • Materials:

    • (R)- and (S)-Amino(4-chlorophenyl)acetic acid standards

    • Marfey's reagent (L-FDAA)

    • Acetone, HPLC grade

    • 1 M Sodium Bicarbonate

    • 2 M Hydrochloric Acid

    • HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Derivatization Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH ~9.0).[5]

    • Reaction: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 20 µL of 1 M sodium bicarbonate solution.[5]

    • Incubation: Incubate the mixture at 40°C for 1 hour.

    • Quenching: Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.[5]

    • Dilution and Filtration: Dilute the sample with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Optimized for separation of diastereomers
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Temperature 25°C

Data Interpretation: The L-D diastereomer (L-FDAA with a D-amino acid) typically elutes after the L-L diastereomer.[5] The enantiomeric excess (e.e.) can be calculated from the peak areas of the two diastereomers.

Workflow for Chiral HPLC Analysis:

cluster_1 Chiral HPLC Workflow sample Amino Acid Sample derivatization Derivatization (Marfey's Reagent) sample->derivatization hplc Reversed-Phase HPLC derivatization->hplc detection UV Detection (340 nm) hplc->detection analysis Data Analysis (Enantiomeric Excess) detection->analysis cluster_2 Aromatase Inhibition Pathway androgens Androgens (e.g., Testosterone) aromatase Aromatase Enzyme (CYP19A1) androgens->aromatase estrogens Estrogens (e.g., Estradiol) aromatase->estrogens er Estrogen Receptor (ER) estrogens->er proliferation Tumor Cell Proliferation er->proliferation inhibitor 4-Chlorophenylacetic Acid Derivative inhibitor->aromatase Inhibition

Caption: Mechanism of Aromatase Inhibition.

Antimicrobial Potential

There is a growing interest in developing novel antibiotics to combat resistance. Amino acid analogues of existing antibiotics, such as chloramphenicol, have been explored for their ability to bind to the bacterial ribosome and inhibit protein synthesis. [6][7]Although the inhibitory properties of some semi-synthetic chloramphenicol analogues did not always correlate with their binding affinity, they represent promising chemical scaffolds that target the peptidyl transferase center of the ribosome. [6][7]This suggests that derivatives of amino(4-chlorophenyl)acetic acid could be designed to target bacterial ribosomes, offering a potential avenue for new antimicrobial agents.

Herbicidal Activity

Certain amino acid derivative herbicides function by inhibiting the synthesis of essential amino acids in plants. [8]For example, glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. [8]While not a direct analogue, the structural similarity of amino(4-chlorophenyl)acetic acid to other herbicidal amino acid derivatives suggests potential applications in agrochemical research.

Applications in Drug Discovery and Development

The true value of amino(4-chlorophenyl)acetic acid and its derivatives lies in their utility as versatile building blocks in the synthesis of more complex and potent pharmaceutical agents.

Chiral Pool Starting Material

Enantiomerically pure (R)- or (S)-amino(4-chlorophenyl)acetic acid serves as a "chiral pool" starting material. [1]Its defined stereochemistry can be transferred to a target molecule, which is a fundamental and efficient strategy in modern drug development to ensure stereospecific interactions with biological targets. [1]

Peptide Mimetics

4-Aminophenylacetic acid has been shown to interact with proton-coupled oligopeptide transporters. [9]This indicates that these structures can act as peptide mimics, which are compounds that imitate the structure and function of peptides but with improved stability and oral bioavailability. This opens up possibilities for developing drugs that target peptide receptors or transporters.

Synthesis of Bioactive Compounds

The unique structure of these compounds, particularly the presence of the 4-chlorophenyl group, makes them valuable for synthesizing a wide range of bioactive molecules. [2]They can be incorporated into larger molecules to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Conclusion

Amino(4-chlorophenyl)acetic acid hydrochloride and its analogues are more than just chemical intermediates; they are enabling scaffolds for innovation in pharmaceutical and chemical research. Their well-defined stereochemistry, coupled with the potential for diverse chemical modifications, makes them invaluable tools for the modern drug discovery scientist. A thorough understanding of their synthesis, analytical characterization, and potential biological activities, as outlined in this guide, is crucial for unlocking their full potential in the development of next-generation therapeutics and other advanced chemical applications.

References

  • Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization - Benchchem. [Online].
  • 4-Chlorophenylacetic acid | Aromatase Inhibitor - MedchemExpress.com. [Online].
  • A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid - Benchchem. [Online].
  • The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. [Online].
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Online].
  • Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Online].
  • 2-{[(4-chlorophenyl)methyl]amino}acetic acid hydrochloride | 90562-54-2. [Online].
  • An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid - Benchchem. [Online].
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [Online].
  • (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem - NIH. [Online].
  • 4-Chlorophenylacetic acid ReagentPlus , 99 1878-66-6 - Sigma-Aldrich. [Online].
  • Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide - Benchchem. [Online].
  • Amino(4-chlorophenyl)acetic acid hydrochloride CAS#134722-08-0 | CAS Substance Database | ChemRadar. [Online].
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. [Online].
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - CORE. [Online].
  • Binding and Action of Amino Acid Analogs of Chloramphenicol upon the Bacterial Ribosome. [Online].
  • Amino acid synthesis inhibitor herbicides | UMN Extension. [Online].
  • Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC. [Online].

Sources

Protocols & Analytical Methods

Method

How to dissolve Amino(4-chlorophenyl)acetic acid hydrochloride for cell culture

Application Note: Formulation and In Vitro Delivery of Amino(4-chlorophenyl)acetic Acid Hydrochloride Executive Summary Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vitro Delivery of Amino(4-chlorophenyl)acetic Acid Hydrochloride

Executive Summary Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride) is a critical chiral intermediate and a bioactive compound frequently utilized in neuropharmacological assays targeting metabotropic glutamate receptors (mGluRs)[1][2]. Due to its formulation as a hydrochloride salt, direct dissolution into cell culture media presents significant risks of pH shock and subsequent cytotoxicity. This application note provides a scientifically grounded, self-validating protocol for the dissolution, neutralization, and sterile filtration of this compound for in vitro applications.

Physicochemical Profile and Biological Context

Amino(4-chlorophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative[3]. While the core phenylglycine structure is hydrophobic, the hydrochloride salt form renders the molecule highly soluble in aqueous environments[4]. In neurobiology, derivatives of phenylglycine are studied for their stereoselective interactions with mGluRs, acting as either agonists or antagonists depending on the specific receptor subtype and enantiomeric configuration[1].

Table 1: Physicochemical Properties of Amino(4-chlorophenyl)acetic acid HCl

PropertyValueClinical / Experimental Implication
CAS Number 134722-08-0[5]Ensures correct compound procurement and regulatory tracking.
Molecular Formula C8H9Cl2NO2Highlights the presence of the HCl salt moiety.
Molecular Weight 222.07 g/mol Required for precise molarity calculations during stock prep.
Aqueous Solubility Highly soluble (Acidic)Dissolves rapidly in water, but drops solution pH drastically.
Alkaline Solubility Soluble in 0.1M NaOH[4]Supports the use of NaOH for safe pH neutralization.

Mechanistic Insights: The Causality of Dissolution

When preparing stock solutions for cell culture, the chemical nature of the solute dictates the solvent strategy. The dissolution of Amino(4-chlorophenyl)acetic acid hydrochloride in water is governed by the dissociation of the salt:

R−CH(NH2​)COOH⋅HCl→R−CH(NH3+​)COOH+Cl−

The Danger of pH Shock: The release of stoichiometric amounts of hydrochloric acid results in a highly acidic solution (pH < 3.0). Mammalian cell cultures are typically maintained at a physiological pH of 7.2–7.4 using a bicarbonate ( HCO3−​ ) or HEPES buffering system. Introducing an unbuffered, highly acidic stock directly into the culture medium overwhelms the buffer capacity. This rapid extracellular acidification disrupts the intracellular proton gradient, leading to rapid protein denaturation, mitochondrial dysfunction, and apoptotic cell death.

The Necessity of Neutralization: To prevent cytotoxicity artifacts, the stock solution must be titrated with a strong base (e.g., 1M NaOH) prior to media introduction. This converts the free protons into water, leaving residual NaCl.

Pathway Ligand Phenylglycine Derivative Receptor Metabotropic Glutamate Receptor (mGluR) Ligand->Receptor Binding Effector Phospholipase C (PLC) Receptor->Effector G-protein Activation Response Intracellular Ca2+ Elevation Effector->Response IP3 Cleavage

Fig 2: Putative neuromodulatory pathway of phenylglycine derivatives via mGluR activation.

Standardized Experimental Protocol: 100 mM Stock Preparation

This protocol outlines the creation of a 10 mL, 100 mM sterile stock solution. It is designed as a self-validating system: each step contains an internal check to ensure the integrity of the final product.

Table 2: Stock Solution Preparation Matrix (Final Volume: 10 mL)

Desired ConcentrationMass Required (mg)Recommended Dilution in MediaFinal Media Concentration
10 mM22.21 mg1:100100 µM
50 mM111.04 mg1:500100 µM
100 mM222.07 mg1:1000100 µM

Step-by-Step Methodology:

  • Gravimetric Measurement: Accurately weigh 222.07 mg of Amino(4-chlorophenyl)acetic acid hydrochloride powder.

  • Initial Solubilization: Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm). Vortex gently until fully dissolved.

    • Causality Note: Using 80% of the final volume allows room for the addition of the neutralizing base without overshooting the final target volume. The hydrochloride salt ensures rapid aqueous solubility[3].

  • pH Neutralization (Critical Step): Insert a micro-pH probe. Slowly add 1M NaOH dropwise while swirling. Monitor the pH continuously until it reaches 7.2 - 7.4.

    • Causality Note: The addition of NaOH neutralizes the HCl, forming NaCl[4]. If the pH exceeds 8.0, the free base form of the amino acid may precipitate out of solution.

  • Volume Adjustment: Once the target pH is achieved, add ultrapure water to bring the final total volume to exactly 10.0 mL.

  • Sterile Filtration: Draw the neutralized solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) filter and dispense into a new, sterile tube inside a biosafety cabinet.

    • Causality Note: PES membranes are specifically chosen for their low protein- and drug-binding characteristics, ensuring that the concentration of the active compound is not reduced during sterilization. Avoid autoclaving, as high heat can induce racemization or degradation of chiral amino acids[3].

  • Aliquoting and Cryopreservation: Divide the stock into 500 µL aliquots in sterile microcentrifuge tubes. Store at -20°C.

Workflow Step1 1. Weigh Compound Amino(4-chlorophenyl)acetic acid HCl Step2 2. Initial Dissolution Add 80% final volume of ddH2O Step1->Step2 Step3 3. pH Assessment Solution will be highly acidic (pH < 3) Step2->Step3 Step4 4. Neutralization Titrate with 1M NaOH to pH 7.2 - 7.4 Step3->Step4 Step5 5. Volume Adjustment Bring to final volume with ddH2O Step4->Step5 Step6 6. Sterilization Filter through 0.22 µm PES membrane Step5->Step6 Step7 7. Storage Aliquot and store at -20°C Step6->Step7

Fig 1: Workflow for dissolving and neutralizing Amino(4-chlorophenyl)acetic acid HCl for in vitro use.

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. Before applying the stock solution to experimental cell lines, perform the following quality control checks:

  • Optical Clarity Check: Post-neutralization, the solution must remain completely transparent. Turbidity indicates that the pH has overshot the isoelectric point, causing the free amino acid to precipitate. If this occurs, discard the solution and restart; do not attempt to back-titrate with HCl, as this will excessively increase the salt concentration.

  • Osmolarity Validation: The neutralization of a 100 mM HCl salt with NaOH generates 100 mM of NaCl. This adds approximately 200 mOsm/L to the solution. Therefore, the stock solution is hypertonic. To prevent osmotic shock to the cells, the stock must be diluted at least 1:100 into the final culture medium.

Table 3: Troubleshooting Common Cytotoxicity Issues

ObservationMechanistic CauseCorrective Action
Immediate cell death upon drug additionpH shock due to unneutralized HCl salt.Verify stock pH is 7.2–7.4 prior to media addition.
Cell shrinkage / GranulationOsmotic shock from high NaCl concentration.Use a higher concentration stock to reduce the volume added, or ensure dilution is 1:100.
Loss of drug efficacy over timeDegradation or racemization from repeated freeze-thaw.Prepare single-use aliquots and store at -20°C.

References

  • [5] Title: Amino(4-chlorophenyl)acetic acid hydrochloride CAS#134722-08-0 | Regulatory Information Source: ChemRadar URL: [Link]

  • [2] Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing URL:[Link]

  • [4] Title: 4-Chloro-DL-phenylglycine, 98% 25 g | Buy Online Source: Fisher Scientific URL:[Link]

Sources

Application

Analytical Methods for Amino(4-chlorophenyl)acetic Acid Hydrochloride Quantification: Application Notes &amp; Protocols

Introduction and Chemical Context Amino(4-chlorophenyl)acetic acid hydrochloride (frequently referred to as 4-chlorophenylglycine HCl) is a critical chiral intermediate utilized in the synthesis of active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Amino(4-chlorophenyl)acetic acid hydrochloride (frequently referred to as 4-chlorophenylglycine HCl) is a critical chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel analogs and various beta-lactam antibiotics.

Causality in Salt Selection: In its free base form, this amino acid is a zwitterion with limited solubility in organic solvents. The hydrochloride salt protonates the primary amine, significantly enhancing its solubility in aqueous and polar organic matrices. This modification not only improves the compound's stability against oxidative degradation but also dictates the specific chromatographic conditions required for accurate quantification. The presence of the chloride counter-ion and the zwitterionic backbone necessitates the use of ion-pairing agents or pH-controlled mobile phases to prevent severe peak tailing caused by secondary interactions with stationary phase silanols.

Analytical Strategy and Method Selection

The quantification of Amino(4-chlorophenyl)acetic acid HCl is divided into two primary analytical objectives:

  • Chemical Purity and Assay: Determining the total concentration of the API/intermediate regardless of stereochemistry.

  • Enantiomeric Excess (ee) Determination: Quantifying the stereochemical purity, as the (R)-enantiomer is typically the pharmacologically relevant or synthetically desired form.

MethodSelection Start Amino(4-chlorophenyl)acetic acid HCl Sample Goal Primary Analytical Goal? Start->Goal ChemPurity Chemical Purity & Assay Goal->ChemPurity Bulk API/Intermediate ChiralPurity Enantiomeric Excess (ee) Goal->ChiralPurity Stereospecific Analysis RP_HPLC Reversed-Phase HPLC (C18, UV 220nm) ChemPurity->RP_HPLC Standard QC Chiral_HPLC Chiral HPLC (Amylose/Cellulose CSP) ChiralPurity->Chiral_HPLC High Resolution CE Capillary Electrophoresis (Cyclodextrin modifier) ChiralPurity->CE High Throughput

Logical decision tree for selecting the appropriate quantification method.

Protocol 1: Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

To assess the bulk purity of the compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard [1].

Mechanistic Grounding: In a neutral mobile phase, highly polar zwitterions elute near the void volume of a standard C18 column. By utilizing an acidic mobile phase modifier like 0.1% Trifluoroacetic acid (TFA), the carboxylate group is protonated (neutralized), while the amine remains positively charged. TFA acts as an ion-pairing agent, increasing the apparent hydrophobicity of the analyte, thereby enhancing retention and ensuring sharp, symmetrical peaks on the lipophilic C18 stationary phase.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare Mobile Phase A (0.1% LC-MS grade TFA in Milli-Q Water) and Mobile Phase B (0.1% TFA in HPLC-grade Acetonitrile).

  • Sample Preparation: Accurately weigh 10 mg of Amino(4-chlorophenyl)acetic acid HCl. Dissolve in 10 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Execution:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

    • Gradient Program: 5% B to 60% B over 20 minutes to elute potential synthetic impurities (e.g., 4-chlorobenzaldehyde).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Self-Validating System Suitability: The run is only considered valid if the tailing factor is ≤ 1.5 and theoretical plates are ≥ 5000.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Because regulatory authorities mandate stereospecific analysis for chiral drugs, determining the enantiomeric excess of the (R)-enantiomer is critical [2].

Mechanistic Grounding: Separation is achieved using a polysaccharide-based chiral stationary phase (CSP), specifically CHIRALPAK AD-H (amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The carbamate linkages provide sites for hydrogen bonding, the phenyl rings offer π-π interactions, and the steric bulk of the 4-chlorophenyl group dictates how well the molecule fits into the chiral grooves of the amylose polymer [3].

ChiralWorkflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Injection (CHIRALPAK AD-H) Prep->Inject Interact 3. Chiral Recognition (H-bonding, π-π interactions) Inject->Interact Elute 4. Differential Elution (R vs S enantiomer) Interact->Elute Detect 5. UV Detection (230 nm) & Peak Integration Elute->Detect

Step-by-step workflow for chiral HPLC separation and quantification.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / 2-Propanol / TFA in a 90:10:0.1 (v/v/v) ratio. Note: The inclusion of 0.1% TFA is essential to suppress the ionization of the carboxylic acid moiety, preventing severe peak broadening on the chiral column.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of n-Hexane and 2-Propanol to achieve a concentration of 1 mg/mL. Causality: The HCl salt has extremely poor solubility in pure hexane; a higher proportion of 2-Propanol is required for initial dissolution before dilution.

  • Chromatographic Execution:

    • Column: CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (Temperature control is vital as chiral recognition is highly thermodynamically dependent).

    • Detection: UV at 230 nm.

  • Data Analysis: Calculate the enantiomeric excess using the integrated peak areas: ee (%) =[(Area R - Area S) / (Area R + Area S)] × 100

Orthogonal Validation: Capillary Electrophoresis (CE)

For high-throughput screening during early-stage drug development, Capillary Electrophoresis (CE) serves as a rapid, orthogonal validation method to HPLC [2].

  • Mechanistic Grounding: Separation relies on the differential electrophoretic mobilities of the enantiomers when complexed with a chiral selector in the background electrolyte (BGE). Utilizing Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector at pH 2.5 ensures the amino acid is positively charged. The negatively charged SBE-β-CD migrates against the electroosmotic flow (towards the anode), while the positively charged analyte migrates towards the cathode, creating a strong counter-current separation matrix that resolves the enantiomers in under 5 minutes.

Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters and system suitability criteria for the discussed methodologies.

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)Capillary Electrophoresis (Orthogonal ee)
Stationary Phase / Matrix End-capped C18 (5 µm)CHIRALPAK AD-H (5 µm)Fused-silica capillary (50 µm i.d.)
Mobile Phase / BGE 0.1% TFA in H₂O / Acetonitrile (Gradient)n-Hexane/IPA/TFA (90:10:0.1)50 mM Phosphate buffer (pH 2.5) + 20 mM SBE-β-CD
Flow Rate / Voltage 1.0 mL/min1.0 mL/min20 kV Separation Voltage
Detection Wavelength 220 nm230 nm214 nm
Target Resolution (Rs) > 2.0 (from nearest impurity)> 1.5 (Baseline separation of R/S)> 1.5 (Baseline separation of R/S)
Typical Run Time 20 Minutes15 Minutes< 5 Minutes

References

  • Title: Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Method

The Synthetic Chemist's Guide to Amino(4-chlorophenyl)acetic acid hydrochloride: Applications and Protocols

Introduction: A Versatile Building Block in Modern Organic Synthesis Amino(4-chlorophenyl)acetic acid hydrochloride, a non-proteinogenic amino acid, has emerged as a cornerstone in the synthesis of a diverse array of org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

Amino(4-chlorophenyl)acetic acid hydrochloride, a non-proteinogenic amino acid, has emerged as a cornerstone in the synthesis of a diverse array of organic molecules, most notably in the pharmaceutical industry. Its structural rigidity and the presence of a stereocenter make it an invaluable chiral building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The 4-chlorophenyl moiety introduces specific steric and electronic properties that can significantly influence the biological activity of the target molecules.[3] This technical guide provides an in-depth exploration of the applications of Amino(4-chlorophenyl)acetic acid hydrochloride, complete with detailed, field-proven protocols for its use in key synthetic transformations.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and efficient synthesis.

I. Synthesis and Chiral Resolution: Accessing the Key Intermediate

The utility of Amino(4-chlorophenyl)acetic acid often hinges on its enantiomeric purity. Therefore, a robust understanding of its synthesis and subsequent resolution is paramount. The most common industrial approach involves the initial synthesis of the racemic mixture followed by a resolution step.

Synthesis of Racemic Amino(4-chlorophenyl)acetic acid

A prevalent and scalable method for the synthesis of the racemic amino acid is the Bucherer-Bergs reaction, which proceeds through a hydantoin intermediate.[4]

Protocol 1: Synthesis of Racemic 5-(4-chlorophenyl)hydantoin

Causality: This reaction leverages the condensation of an aldehyde with ammonium carbonate and sodium cyanide to form a stable hydantoin ring, which can be subsequently hydrolyzed to the desired amino acid. The use of a pressure reactor ensures the containment of the reactants and allows for heating above the boiling point of the solvent mixture, accelerating the reaction rate.[4]

  • Reaction Setup: In a pressure reactor, charge 4-chlorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a 1:1 (v/v) mixture of ethanol and water.[4]

  • Reaction Conditions: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring for 6-8 hours.[4]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

Protocol 2: Hydrolysis of 5-(4-chlorophenyl)hydantoin to Racemic Amino(4-chlorophenyl)acetic acid

Causality: Basic hydrolysis with sodium hydroxide cleaves the hydantoin ring to afford the sodium salt of the amino acid. Subsequent acidification to the isoelectric point (pI) of the amino acid (around pH 6.0) minimizes its solubility in the aqueous medium, leading to its precipitation.[4]

  • Hydrolysis: Charge the 5-(4-chlorophenyl)hydantoin (1.0 eq) and a solution of sodium hydroxide (3.0 eq) in water into a reactor. Heat the mixture to reflux (120-130 °C) for 12-18 hours.[4]

  • Work-up: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6.0.[4]

  • Isolation and Purification: Filter the precipitated racemic 4-chlorophenylglycine, wash with cold water, and dry. The crude product can be further purified by recrystallization from a water/isopropanol mixture.[4]

G cluster_synthesis Synthesis of Racemic Amino(4-chlorophenyl)acetic acid 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Hydantoin_Formation Bucherer-Bergs Reaction (80-90°C) 4-Chlorobenzaldehyde->Hydantoin_Formation Ammonium_Carbonate_NaCN NH4(CO3)2, NaCN Ammonium_Carbonate_NaCN->Hydantoin_Formation 5-(4-chlorophenyl)hydantoin 5-(4-chlorophenyl)hydantoin Hydantoin_Formation->5-(4-chlorophenyl)hydantoin NaOH_Hydrolysis NaOH, Reflux (120-130°C) 5-(4-chlorophenyl)hydantoin->NaOH_Hydrolysis Racemic_Amino_Acid Racemic Amino(4-chlorophenyl)acetic acid NaOH_Hydrolysis->Racemic_Amino_Acid G cluster_resolution Enzymatic Resolution Workflow Racemic_Amino_Acid Racemic Amino(4-chlorophenyl)acetic acid N_Acetylation N-Acetylation (Acetic Anhydride) Racemic_Amino_Acid->N_Acetylation Racemic_N_Acetyl Racemic N-Acetyl Derivative N_Acetylation->Racemic_N_Acetyl Enzymatic_Hydrolysis Enzymatic Hydrolysis (Penicillin G Acylase) Racemic_N_Acetyl->Enzymatic_Hydrolysis Mixture Mixture of: (R)-Amino Acid N-Acetyl-(S)-Amino Acid Enzymatic_Hydrolysis->Mixture Separation pH Adjustment & Separation Mixture->Separation R_Enantiomer (R)-Amino(4-chlorophenyl)acetic acid Separation->R_Enantiomer S_N_Acetyl N-Acetyl-(S)-Amino Acid Separation->S_N_Acetyl Acid_Hydrolysis Acid Hydrolysis S_N_Acetyl->Acid_Hydrolysis S_Enantiomer (S)-Amino(4-chlorophenyl)acetic acid Acid_Hydrolysis->S_Enantiomer

Caption: Workflow for the enzymatic resolution of Amino(4-chlorophenyl)acetic acid.

II. Applications in Pharmaceutical Synthesis

The enantiomerically pure forms of Amino(4-chlorophenyl)acetic acid are crucial intermediates in the synthesis of several important pharmaceuticals.

Synthesis of Clopidogrel

(S)-(+)-Clopidogrel is a widely used antiplatelet drug. One of the key steps in its synthesis involves the reaction of a thiophene derivative with the methyl ester of (S)-(+)-amino-(2-chlorophenyl)acetic acid. [5][6]While the prompt specifies 4-chlorophenyl, the synthesis of Clopidogrel utilizes the 2-chloro isomer, highlighting the broader utility of chlorophenylglycine derivatives in medicinal chemistry. The principles of handling and reaction of these amino acid derivatives remain analogous.

Protocol 6: Esterification of Amino(4-chlorophenyl)acetic acid Hydrochloride

Causality: The esterification of the carboxylic acid group is often a necessary step to prevent its interference in subsequent reactions and to enhance the solubility of the molecule in organic solvents. The use of thionyl chloride in an alcohol is a classic and effective method for this transformation, proceeding through an acid chloride intermediate.

  • Reaction: Suspend Amino(4-chlorophenyl)acetic acid hydrochloride in methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Building Block for Peptide Synthesis

Amino(4-chlorophenyl)acetic acid can be incorporated into peptide scaffolds to create peptidomimetics with potentially enhanced biological activity and stability. [3]The chloro-substituted phenyl ring can introduce favorable interactions with biological targets. [3] Challenge: Racemization during Peptide Coupling

A significant challenge when using phenylglycine derivatives in peptide synthesis is the susceptibility of the α-proton to epimerization under basic conditions, leading to racemization. [7]The choice of coupling reagents and bases is therefore critical to maintain stereochemical integrity.

Protocol 7: Racemization-Resistant Peptide Coupling

Causality: To minimize racemization, it is crucial to avoid strong, non-sterically hindered bases in combination with standard coupling reagents. The use of a sterically hindered base like 2,4,6-trimethylpyridine (TMP) with a modern coupling reagent like COMU has been shown to be highly effective in suppressing epimerization. [7]

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, ensure the resin is well-swollen in a suitable solvent like DMF. [7]* Activation: In a separate vessel, dissolve Fmoc-(R)-Amino(4-chlorophenyl)acetic acid (3 eq) and COMU (3 eq) in DMF. [7]* Coupling: Add the activation solution to the resin, followed immediately by the addition of 2,4,6-trimethylpyridine (TMP) (6 eq). [7]* Reaction and Monitoring: Allow the reaction to proceed at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

III. Other Synthetic Applications

Ugi Four-Component Reaction (U-4CR)

Amino(4-chlorophenyl)acetic acid can serve as the carboxylic acid component in the Ugi four-component reaction. This powerful one-pot reaction allows for the rapid assembly of complex α-acylamino amides from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. [8][9]The resulting structures are highly functionalized and can be valuable for generating libraries of compounds for drug discovery.

Protocol 8: General Procedure for the Ugi Reaction

Causality: The Ugi reaction proceeds through a series of reversible steps, including imine formation and addition of the isocyanide and carboxylic acid, culminating in an irreversible Mumm rearrangement to form the thermodynamically stable bis-amide product. [8]

  • Reaction Setup: In a suitable solvent such as methanol, combine the amine (1.0 eq), aldehyde or ketone (1.0 eq), and Amino(4-chlorophenyl)acetic acid (1.0 eq).

  • Isocyanide Addition: After a short period of stirring, add the isocyanide (1.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

  • Work-up: The product can typically be isolated by removal of the solvent and purification by crystallization or column chromatography.

G cluster_ugi Ugi Four-Component Reaction Amine Amine Ugi_Reaction Ugi Reaction (One-Pot) Amine->Ugi_Reaction Carbonyl Aldehyde or Ketone Carbonyl->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Amino_Acid Amino(4-chlorophenyl)acetic acid Amino_Acid->Ugi_Reaction Product α-Acylamino Amide Ugi_Reaction->Product

Caption: Schematic of the Ugi four-component reaction.

Synthesis of Heterocyclic Compounds

The amino and carboxylic acid functionalities of Amino(4-chlorophenyl)acetic acid make it a versatile starting material for the synthesis of various heterocyclic systems. [10]For example, it can be used in condensation reactions with other bifunctional molecules to construct novel ring systems of potential biological interest.

IV. Data Summary

Reaction Key Reagents Typical Yield Key Considerations
Bucherer-Bergs Reaction 4-chlorobenzaldehyde, NH₄(CO₃)₂, NaCNHighUse of pressure reactor; careful handling of cyanide.
Hydantoin Hydrolysis 5-(4-chlorophenyl)hydantoin, NaOHHighComplete hydrolysis requires prolonged reflux; careful pH adjustment for precipitation.
Enzymatic Resolution N-acetyl-4-chlorophenylglycine, Penicillin G Acylase~45% for each enantiomerpH control is critical; enzyme can be recycled. [11]
Peptide Coupling (Low Racemization) Fmoc-Amino Acid, COMU, TMP>90%Sterically hindered base is key to prevent epimerization. [7]
Ugi Reaction Amine, Carbonyl, Isocyanide, Carboxylic AcidModerate to HighAtom-economical, one-pot reaction for rapid library synthesis.

V. Conclusion

Amino(4-chlorophenyl)acetic acid hydrochloride is a powerful and versatile building block in modern organic synthesis. Its importance is particularly pronounced in the pharmaceutical industry, where its chiral nature is exploited for the synthesis of enantiomerically pure drugs. A thorough understanding of its synthesis, resolution, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its full potential. The protocols provided herein, grounded in established scientific principles, offer a solid foundation for the successful application of this key intermediate in a variety of synthetic endeavors.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. Retrieved from

  • ChemicalBook. (2026, March 3). DL-4-Chlorophenylglycine | 6212-33-5. Retrieved from

  • Benchchem. (n.d.). (R)-4-Chlorophenylglycine: A Key Chiral Building Block in Modern Pharmaceuticals. Retrieved from

  • Benchchem. (n.d.). physical and chemical properties of (R)-4-Chlorophenylglycine. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into Peptide Scaffolds. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from

  • Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. Retrieved from

  • Benchchem. (n.d.). preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction. Retrieved from

  • Quick Company. (n.d.). New Process For Preparation Of Clopidogrel. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from

  • Molecules. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Retrieved from

  • Alfa Chemistry. (n.d.). Ugi Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from

Sources

Application

Application Note: NMR Spectroscopy of Amino(4-chlorophenyl)acetic acid hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride).

Introduction & Chemical Context

Amino(4-chlorophenyl)acetic acid is a non-proteinogenic α -amino acid and a critical chiral building block in the synthesis of complex pharmaceutical agents, including semi-synthetic penicillins and cephalosporins[1]. In its free base form, the compound exists as a zwitterion, which severely limits its solubility in standard organic NMR solvents.

Converting the free amino acid to its hydrochloride salt protonates the carboxylate group, disrupting the zwitterionic network. This structural modification is highly favored in analytical workflows because it significantly enhances solubility in polar solvents like Deuterium Oxide ( D2​O ) and deuterated Dimethyl Sulfoxide (DMSO- d6​ ), while also preventing spontaneous racemization at the chiral α -carbon during extended storage.

This application note details the optimized protocols for the structural elucidation and enantiomeric excess ( ee ) determination of Amino(4-chlorophenyl)acetic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Sample Preparation Protocol

The choice of solvent is dictated by the specific analytical goal. For routine structural verification, D2​O is preferred due to rapid dissolution. For assessing the protonated amine ( −NH3+​ ) or performing chiral solvation experiments, DMSO- d6​ is required to prevent rapid proton exchange.

Step-by-Step Methodology:

  • Drying: Desiccate the Amino(4-chlorophenyl)acetic acid hydrochloride sample under vacuum at 40°C for 2 hours to remove residual atmospheric moisture, which can obscure the α -proton signal near 4.9–5.2 ppm.

  • Solvent Selection:

    • For structural ID: Weigh 10–15 mg of the sample into a clean vial. Add 0.6 mL of D2​O (containing 0.05% TSP as an internal standard).

    • For ee determination: Weigh 10 mg of the sample. Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% TMS).

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Equilibration: Allow the NMR tube to equilibrate in the spectrometer probe at 298 K for 5 minutes prior to tuning and matching to ensure thermal stability and sharp lineshapes.

Spectral Analysis and Quantitative Data

The electron-withdrawing nature of the para-chloro substitution on the aromatic ring, combined with the deshielding effect of the protonated amine, distinctly shifts the α -proton downfield.

Table 1: Expected 1 H NMR Assignments (in D2​O , 400 MHz)

Note: Chemical shifts may vary slightly based on concentration and exact pH.[1]

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural AssignmentCausality / Notes
1 H7.42 - 7.48Multiplet (AA'BB')4HAromatic protonsDeshielded by the adjacent chlorine and the inductive effect of the amino acid backbone.
1 H5.15 - 5.25Singlet1HChiral α -CHStrongly deshielded by both the −COOH and −NH3+​ groups.
1 H4.79Singlet-HDO (Solvent)Residual water peak; exchanges with −NH3+​ and −COOH protons.
Table 2: Expected 13 C NMR Assignments (in D2​O , 100 MHz)
NucleusChemical Shift ( δ , ppm)Structural Assignment
13 C171.5Carboxyl carbon ( −COOH )
13 C135.2Aromatic C-Cl (C4)
13 C131.0Aromatic C1 (attached to α -carbon)
13 C129.5, 129.1Aromatic C2, C3, C5, C6
13 C55.8Chiral α -carbon

Determination of Enantiomeric Excess ( ee ) via NMR

Determining the enantiomeric purity of chiral amino acids is mandated by regulatory authorities due to the divergent pharmacological profiles of stereoisomers[2]. While HPLC is the gold standard, NMR combined with a Chiral Solvating Agent (CSA) provides a rapid, non-destructive alternative for process monitoring[2].

Mechanism of Action: We utilize (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the CSA. TFAE forms transient diastereomeric complexes with the (R) and (S) enantiomers of the amino acid via hydrogen bonding and π−π stacking interactions. Because diastereomers have different physical properties in a chiral environment, the magnetic environment of the α -proton is altered, causing the single α -CH peak to split into two distinct baseline-resolved singlets[2].

Protocol for ee Determination:

  • Dissolve 5 mg of the amino acid salt in 0.6 mL of DMSO- d6​ . (Aprotic solvent is required to maintain hydrogen bonding with the CSA).

  • Add 3 to 5 molar equivalents of TFAE to the NMR tube.

  • Acquire a high-resolution 1 H NMR spectrum (minimum 64 scans to ensure a high signal-to-noise ratio for accurate integration).

  • Apply a mild Gaussian window function during processing to enhance resolution.

  • Integrate the split α -proton signals. The ee is calculated using the formula:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Workflow Visualization

G A Sample Preparation Dissolve 5mg in DMSO-d6 B Add Chiral Solvating Agent (3-5 eq. TFAE) A->B C NMR Acquisition (1H, 400+ MHz, 64 scans) B->C D Spectral Processing (Gaussian Apodization) C->D E Integration of Diastereomeric a-CH Peaks D->E F Calculate Enantiomeric Excess (ee%) E->F

Caption: Workflow for NMR-based determination of enantiomeric excess using a Chiral Solvating Agent.

References

  • Practical and Convenient Enzymatic Synthesis of Enantiopure α -Amino Acids and Amides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: In Vivo Dosing and Experimental Protocols for Amino(4-chlorophenyl)acetic acid hydrochloride (L-4-Chlorophenylglycine)

An Application Note and Protocol Guide for the in vivo use of Amino(4-chlorophenyl)acetic acid hydrochloride. Introduction and Pharmacological Profile Amino(4-chlorophenyl)acetic acid hydrochloride, commonly referred to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the in vivo use of Amino(4-chlorophenyl)acetic acid hydrochloride.

Introduction and Pharmacological Profile

Amino(4-chlorophenyl)acetic acid hydrochloride, commonly referred to as L-4-Chlorophenylglycine (L-4ClPG) , is a highly selective, competitive inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5)[1][2].

  • In the Central Nervous System (CNS): ASCT1 and ASCT2 regulate the extracellular levels of D-serine, a critical co-agonist for N-methyl-D-aspartate (NMDA) receptors. During traumatic brain injury (TBI) or severe neuroinflammation, reactive glia upregulate ASCT1, leading to pathological D-serine efflux and subsequent excitotoxic synaptic damage[3]. L-4ClPG effectively blunts this glial D-serine release.

  • In Peripheral Oncology: ASCT2 is frequently overexpressed to meet the insatiable glutamine demand of proliferating tumor cells (glutamine addiction). L-4ClPG starves these cells by blocking ASCT2-mediated glutamine uptake, halting the mTORC1 signaling pathway[4].

Expertise Note: Do not confuse L-4-Chlorophenylglycine (L-4ClPG, an ASCT1/2 inhibitor) with 4-Carboxyphenylglycine (often abbreviated 4-CPG, a Group I mGluR antagonist). While both share similar acronyms in older literature, their pharmacological targets, mechanisms of action, and required in vivo dosages are entirely distinct.

Pharmacokinetics and the Causality of Dosing Routes

When designing an in vivo study, the physicochemical properties of the compound dictate the administration route. Systemic administration of L-4ClPG yields high plasma bioavailability; however, its brain penetrance is notably lower than its fluorinated counterparts (e.g., L-4-fluorophenylglycine)[1].

Consequently, systemic doses (e.g., intraperitoneal injections) that are sufficient for peripheral tumor models fail to achieve the necessary therapeutic concentrations in the brain parenchyma. For CNS-targeted studies, researchers must bypass the blood-brain barrier (BBB) using direct central administration (e.g., intracerebroventricular or stereotaxic microinjection)[5].

Quantitative Dosage Guidelines

The following table summarizes the validated in vivo dosing parameters based on the target tissue and experimental model.

Experimental ModelTarget TransporterAdministration RouteRecommended DosageFrequency / DurationCausality & Notes
Traumatic Brain Injury (TBI) ASCT1 (SLC1A4)Intracerebroventricular (ICV) / Local1 - 5 µL of 2.5 mM solutionSingle acute injection or via osmotic pumpBypasses the BBB to achieve local concentrations sufficient to block glial D-serine efflux[3].
Peripheral Xenograft (Oncology) ASCT2 (SLC1A5)Intraperitoneal (IP)10 - 30 mg/kgDaily for 14-28 daysHigh plasma bioavailability allows systemic dosing to starve ASCT2-dependent tumors of glutamine[4].
Pharmacokinetic Profiling Systemic ASCT1/2Intravenous (IV) / IP10 mg/kgSingle doseUsed to establish plasma clearance rates; brain:plasma ratio is typically < 0.5[1].

Mechanistic Pathway Visualization

G cluster_CNS CNS Pathology (e.g., TBI) cluster_Periphery Peripheral Oncology L4CPG L-4-Chlorophenylglycine (L-4ClPG) ASCT1 ASCT1 (SLC1A4) L4CPG->ASCT1 Inhibits ASCT2 ASCT2 (SLC1A5) L4CPG->ASCT2 Inhibits Glia Reactive Glia Glia->ASCT1 Upregulation DSerine Extracellular D-Serine ASCT1->DSerine Efflux NMDAR NMDA Receptor DSerine->NMDAR Co-agonist SynapticDamage Synaptic Damage NMDAR->SynapticDamage Excitotoxicity Tumor Tumor Cell Tumor->ASCT2 Expression Glutamine Intracellular Glutamine ASCT2->Glutamine Uptake mTOR mTORC1 Pathway Glutamine->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Growth

Dual mechanism of L-4ClPG inhibiting ASCT1 in the CNS and ASCT2 in peripheral tumors.

Detailed Experimental Protocols

Protocol A: Formulation of L-4ClPG Hydrochloride for In Vivo Use

Self-Validating Step: The hydrochloride salt of L-4ClPG is highly acidic. Direct dissolution in unbuffered saline will result in a localized pH drop, causing tissue necrosis at the injection site and unpredictable absorption kinetics.

  • Initial Solubilization: Weigh the required mass of L-4ClPG hydrochloride. Dissolve the powder in a minimal volume of 1N NaOH (e.g., 10% of final volume) to neutralize the hydrochloride salt and deprotonate the carboxylic acid, forming a soluble sodium salt[5].

  • Dilution: Slowly add 1X Phosphate-Buffered Saline (PBS) to reach 90% of the target volume.

  • pH Adjustment (Critical): Monitor the pH continuously. Carefully titrate with 0.1N HCl or 0.1N NaOH to reach a physiological pH of 7.4. Validation Check: The solution must remain optically clear. If precipitation occurs, the local isoelectric point has been crossed; discard the solution and restart.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.

Protocol B: Stereotaxic Microinjection for TBI Models (CNS)

Rationale: To bypass the BBB and directly inhibit glial ASCT1 following a controlled cortical impact (CCI) injury[3].

  • Preparation: Anesthetize the murine subject using isoflurane (2-3% induction, 1.5% maintenance). Secure the animal in a stereotaxic frame.

  • Surgical Exposure: Expose the skull and identify Bregma. Drill a burr hole at the predetermined coordinates for the hippocampus or injury epicenter.

  • Delivery: Using a Hamilton syringe driven by a micro-infusion pump, lower the needle to the target depth. Infuse 2.0 µL of the 2.5 mM L-4ClPG solution at a highly controlled rate of 0.2 µL/min.

  • Diffusion Window: Leave the needle in place for an additional 5 minutes post-infusion. Causality: This prevents the drug from backflowing along the needle tract, ensuring localized delivery to the injured parenchyma.

  • Closure & Recovery: Slowly retract the needle, seal the burr hole with bone wax, suture the scalp, and administer post-operative analgesia.

Protocol C: Systemic Intraperitoneal (IP) Administration for Oncology Xenografts

Rationale: To maintain continuous ASCT2 inhibition and glutamine starvation in peripheral solid tumors[4].

  • Dose Calculation: Calculate the dose based on a 10-30 mg/kg parameter. For a 25g mouse, a 20 mg/kg dose requires 0.5 mg of L-4ClPG.

  • Volume Standardization: Ensure the injection volume does not exceed 10 mL/kg (e.g., 250 µL for a 25g mouse) to prevent peritoneal distension and pain.

  • Administration: Restrain the mouse securely, exposing the ventral abdomen. Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle. Validation Check: Aspirate slightly to ensure the needle is not in the bladder or intestines (no fluid should enter the hub), then inject the solution smoothly.

  • Monitoring: Monitor daily for tumor volume reduction and weigh the animal to ensure glutamine starvation does not induce severe systemic cachexia.

References

  • Li, Y.-X., et al. "Inhibitors of the Neutral Amino Acid Transporters ASCT1 and ASCT2 Are Effective in In Vivo Models of Schizophrenia and Visual Dysfunction." Journal of Pharmacology and Experimental Therapeutics (2018).
  • "Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches." PMC - NIH (2024).
  • Tapanes, et al. "Inhibition of glial D‐serine release rescues synaptic damage after brain injury." ResearchGate (2022).
  • "Glial Derived D-serine Mediates Synaptic Damage in the Traumatically Injured Brain." Scholarship@Miami (2020).

Sources

Application

Application Note: Amino(4-chlorophenyl)acetic acid hydrochloride as a Reference Standard in Pharmaceutical Analysis

Abstract This technical guide provides a comprehensive framework for the utilization of Amino(4-chlorophenyl)acetic acid hydrochloride as a reference standard in pharmaceutical research, development, and quality control....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of Amino(4-chlorophenyl)acetic acid hydrochloride as a reference standard in pharmaceutical research, development, and quality control. Reference standards are the cornerstone of analytical testing, ensuring the identity, purity, strength, and quality of pharmaceutical products.[1] This document details the essential physicochemical properties of Amino(4-chlorophenyl)acetic acid hydrochloride and presents validated, step-by-step protocols for its application in identity confirmation, quantitative assay, impurity profiling, and chiral purity analysis using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Imperative of High-Quality Reference Standards

In the pharmaceutical industry, the journey from drug discovery to market release is underpinned by rigorous analytical testing. The accuracy and reliability of this testing are paramount to ensuring patient safety and drug efficacy. Reference standards serve as the benchmark against which drug substances and products are measured, providing a reliable basis for quality evaluation.[1] They are highly characterized, purified compounds used to calibrate instruments, validate analytical methods, and confirm the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations.[4][5]

Amino(4-chlorophenyl)acetic acid is a significant chiral building block in the synthesis of various pharmaceutical agents.[6][7][8] Its hydrochloride salt, Amino(4-chlorophenyl)acetic acid hydrochloride, is frequently used as a reference material for the API itself, or as a standard for a related substance or impurity. Establishing a robust protocol for the use of this reference standard is critical for achieving data integrity and ensuring regulatory compliance.[2][9] This guide explains the causality behind experimental choices, providing researchers with not just the "how," but the "why," to foster a deeper understanding and facilitate method adaptation and troubleshooting.

Characterization and Handling of the Reference Standard

A reference standard's utility is directly proportional to how well it has been characterized.[10] The material must be of the highest possible purity, with any residual impurities identified and quantified.[3]

2.1. Physicochemical Properties

The fundamental properties of Amino(4-chlorophenyl)acetic acid hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name (R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride[11]
Synonyms D-4-Chlorophenylglycine hydrochloride, (R)-Amino-(4-chloro-phenyl)-acetic acid hydrochloride[11]
CAS Number 14463-54-4 (for the (R)-enantiomer hydrochloride)
Molecular Formula C₈H₉Cl₂NO₂[11][12][13]
Molecular Weight 222.07 g/mol [11][12][13]
Appearance White to off-white solid/crystalline powder[6][7]
2.2. Qualification of Reference Standards

Reference standards are categorized as either primary or secondary (working) standards.[5] Primary standards are established by pharmacopeial bodies (e.g., USP, EP) and undergo exhaustive characterization.[4][5] Secondary standards are qualified against primary standards and are used for routine laboratory testing to conserve the more expensive primary material.[2][5] The qualification process is a critical, self-validating system to ensure the secondary standard is a reliable surrogate.

G cluster_0 Primary Reference Standard cluster_1 Secondary (Working) Standard Qualification P_RS Pharmacopeial or Certified Reference Standard (CRS) Comparison Direct Comparison Assay (e.g., HPLC) vs. Primary Standard P_RS->Comparison Benchmark Candidate High-Purity Candidate Material (e.g., purified batch of API) Characterization Full Characterization: - Spectroscopic ID (NMR, IR, MS) - Purity (HPLC, qNMR) - Water Content (KF) - Residual Solvents (GC) - Inorganic Impurities Candidate->Characterization Characterization->Comparison Documentation Certificate of Analysis (CoA) Generated: - Identity Confirmed - Purity Assigned - Storage Conditions Defined - Re-test Date Set Comparison->Documentation Meets Acceptance Criteria

Caption: Workflow for qualifying a secondary reference standard.

2.3. Storage and Handling

To maintain its integrity and stability, the Amino(4-chlorophenyl)acetic acid hydrochloride reference standard must be handled and stored correctly.[10]

  • Storage: Store in a well-sealed container, protected from light, in a cool, dry place. Recommended storage is often at 2-8°C.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

  • Stability: The stability of the reference standard under its intended storage conditions should be periodically monitored as part of a robust reference standard program.[10]

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. By comparing the ¹H NMR spectrum of a test sample to that of the reference standard, one can unambiguously confirm its identity. The chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to the unique electronic environment of the protons in the structure.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Amino(4-chlorophenyl)acetic acid hydrochloride reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[6] Agitate gently to ensure complete dissolution. Perform the same procedure for the test sample.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.[6]

    • Reference: Use the residual solvent peak (e.g., DMSO at δ ~2.50 ppm) or Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Data Acquisition & Processing: Acquire the spectrum for both the reference standard and the test sample. Process the data using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).

  • Comparison: Overlay the spectra. The chemical shifts, signal multiplicities, and relative integrations of the test sample must match those of the reference standard.

Expected Spectroscopic Data
AssignmentChemical Shift (δ) ppm (in DMSO-d₆)MultiplicityIntegration
Aromatic Protons~7.5Doublet4H
Alpha-Proton (α-CH)~5.2Singlet1H
Amine Protons (-NH₃⁺)~8.7 (broad)Broad Singlet3H
Carboxylic Acid Proton (-COOH)~10.5 (very broad)Broad Singlet1H
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)[6]
Protocol 2: Quantitative Assay and Impurity Profiling by HPLC

Scientific Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. For a quantitative assay, the peak area response of the main component is directly proportional to its concentration. The reference standard, with its assigned purity, is used to create a calibration curve or as a single-point standard to accurately determine the concentration of the analyte in a test sample. For impurity profiling, the method must be capable of separating the main component from all potential process-related impurities and degradation products.[14] The reference standard helps in identifying the main peak and can be used for the relative quantification of impurities.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., A: 0.1% HCOOH in H₂O B: 0.1% HCOOH in ACN) System Equilibrate HPLC System with Mobile Phase MobilePhase->System StdSol Prepare Reference Standard Solution (Accurate weighing, e.g., 1.0 mg/mL) SST Perform System Suitability Test (SST) (Inject Std, check resolution, tailing, etc.) StdSol->SST SampleSol Prepare Test Sample Solution (Nominal concentration) Sequence Run Analytical Sequence: - Blank (solvent) - Standard(s) - Sample(s) SampleSol->Sequence SST->Sequence If SST Passes Integrate Integrate Chromatograms (Identify and area of all peaks) Sequence->Integrate Calculate Calculate Results: - Assay vs. Standard - % Impurity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for quantitative HPLC analysis.

Step-by-Step Methodology
  • Reagents and Materials:

    • Amino(4-chlorophenyl)acetic acid hydrochloride Reference Standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid or Acetic acid (for mobile phase modification)

  • Mobile Phase Preparation: Prepare a mobile phase suitable for separating the polar amino acid from potential impurities. A typical starting point is a gradient of aqueous acid and acetonitrile.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standard Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of a suitable diluent (e.g., a 50:50 mixture of Water/Acetonitrile) and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Test Sample Solution Preparation: Prepare the test sample in the same diluent to have a nominal concentration similar to the reference standard solution.

  • Chromatographic Conditions:

ParameterRecommended ConditionCausality/Justification
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmStandard column for retaining moderately polar to nonpolar analytes. Provides good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[14]
Detection UV at 225 nm or 254 nmThe chlorophenyl group provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.[14]
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Gradient 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA gradient is used to elute the polar main compound early and then wash out any less polar impurities.
  • Analysis and Calculation:

    • Inject the diluent (blank), followed by five replicate injections of the reference standard solution to check system suitability (e.g., %RSD of peak area ≤ 2.0%).

    • Inject the test sample solution.

    • For Assay: Calculate the percentage of Amino(4-chlorophenyl)acetic acid in the sample using the external standard formula, correcting for the purity of the reference standard.

    • For Impurities: Identify peaks in the sample chromatogram that are not present in the blank. Calculate the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 if not otherwise determined.

Protocol 3: Chiral Purity Analysis by Derivatization-HPLC

Scientific Rationale: For chiral molecules, determining the enantiomeric purity is a regulatory requirement. While direct separation on a chiral column is possible, an alternative and robust method involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[15] This reagent reacts with the primary amine of both enantiomers to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily separated on a standard achiral reversed-phase column.[15] A reference standard of the racemate (a 50:50 mixture of both enantiomers) is essential for method development to confirm the separation of the two diastereomeric peaks.

Step-by-Step Methodology
  • Reagents and Materials:

    • Amino(4-chlorophenyl)acetic acid hydrochloride Reference Standard (and the corresponding S-enantiomer or racemic mixture for method development).

    • Marfey's reagent (L-FDAA).

    • Acetone, HPLC grade.

    • Sodium bicarbonate solution (1 M).

    • Hydrochloric acid (2 M).

  • Standard/Sample Preparation: Prepare a solution of the reference standard (or test sample) in 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL.[15]

  • Derivatization Protocol:

    • To 100 µL of the amino acid solution in a microcentrifuge tube, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[15]

    • Add 20 µL of 1 M sodium bicarbonate solution to ensure the reaction proceeds under basic conditions.[15]

    • Vortex the mixture and incubate at 40°C for 60 minutes in a water bath or heating block.[15]

    • After incubation, cool the mixture to room temperature and add 20 µL of 2 M HCl to quench the reaction.[15]

    • Dilute the final mixture with the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions: Use the same HPLC system as in Protocol 2, but with conditions optimized for separating the diastereomeric derivatives.

    • Column: C18 Reversed-Phase, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of aqueous trifluoroacetic acid (TFA) and acetonitrile is common.

      • A: 0.1% TFA in Water

      • B: 0.1% TFA in Acetonitrile

    • Gradient: A shallow gradient, for example, from 30% B to 70% B over 30 minutes, is often required to resolve the structurally similar diastereomers.

    • Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent provides a strong chromophore at this wavelength).

  • Data Interpretation:

    • The chromatogram of the derivatized racemate should show two well-resolved peaks.

    • Inject the derivatized sample of the (R)-enantiomer reference standard to identify its corresponding peak.

    • Calculate the enantiomeric purity (or enantiomeric excess, e.e.) of the test sample by determining the area percentage of the undesired enantiomer's peak relative to the total area of both peaks.

Conclusion

The effective use of a well-characterized reference standard, such as Amino(4-chlorophenyl)acetic acid hydrochloride, is fundamental to achieving accurate and reproducible analytical results in the pharmaceutical industry. The protocols detailed in this application note for identity, assay, and chiral purity provide a robust framework for researchers and quality control analysts. By understanding the scientific principles behind these methodologies, laboratories can ensure data integrity, meet stringent global regulatory standards, and ultimately contribute to the development and release of safe and effective medicines.[4][9]

References
  • USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! Veeprho. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma. BioPharma Consulting Group. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation. [Link]

  • D-4-Chlorophenylglycine HCl. PubChem, National Institutes of Health. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Amino(4-chlorophenyl)acetic acid hydrochloride CAS#134722-08-0. ChemRadar. [Link]

  • Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Amino(4-chlorophenyl)acetic acid hydrochloride CAS#134722-08-0 | Regulatory Information. ChemRadar. [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amino(4-chlorophenyl)acetic acid hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of Amino(4-chlorophenyl)acetic acid hydrochloride (commonly referred to as 4-chlorophenylglycine hydrochloride). This non-proteinogenic amino acid is a critical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Amino(4-chlorophenyl)acetic acid hydrochloride (commonly referred to as 4-chlorophenylglycine hydrochloride). This non-proteinogenic amino acid is a critical chiral building block in the development of active pharmaceutical ingredients (APIs)[1].

Despite its widespread use, researchers frequently encounter severe yield bottlenecks during its synthesis. This guide provides a causality-driven troubleshooting framework to maximize your yield, focusing on the robust Bucherer-Bergs synthetic route followed by alkaline hydrolysis and anhydrous salt isolation[2].

Part 1: Diagnostic Workflow

Use the following mechanistic workflow to identify where your yield losses are occurring and apply the targeted interventions described in the FAQs below.

Pathway A 4-Chlorobenzaldehyde Poor aqueous solubility B Bucherer-Bergs Reaction NaCN, (NH4)2CO3 EtOH/H2O (1:1), 80°C A->B Mass transfer optimization C 5-(4-Chlorophenyl)hydantoin Stable intermediate B->C Ring closure D Alkaline Hydrolysis 3.0 eq NaOH, 120°C Pressure Reactor C->D Overcome ring stability E Free Amino Acid Isoelectric precipitation pH ~6.0 D->E Acidify to precipitate F Salt Formation Anhydrous HCl in iPrOH Anti-solvent crash E->F Avoid aqueous loss G Target Product 4-Chlorophenylglycine HCl Maximized Yield F->G Crystallization

Mechanistic workflow for 4-chlorophenylglycine HCl synthesis, highlighting yield-critical steps.

Part 2: Troubleshooting FAQs

Q1: Why is the yield of my 5-(4-chlorophenyl)hydantoin intermediate consistently below 60%?

  • Causality: 4-chlorobenzaldehyde has poor aqueous solubility, leading to biphasic reaction mixtures where mass transfer limits the reaction rate. Furthermore, the Bucherer-Bergs reaction relies on ammonium carbonate to provide both ammonia and carbon dioxide, which are essential for ring closure[2]. In open or standard reflux systems, these volatile gases escape, stalling the cyclization.

  • Solution: Transition to a sealed pressure reactor to contain volatile gases. Use a 1:1 (v/v) mixture of ethanol and water to fully solubilize the aldehyde while keeping the inorganic salts dissolved.

Q2: My hydrolysis step shows unreacted hydantoin or degradation products. How do I optimize this?

  • Causality: The hydantoin ring is exceptionally stable. Standard acidic hydrolysis (e.g., 6N HCl at reflux) is kinetically slow and often requires extended heating (24+ hours), which promotes decarboxylation and degradation of the resulting amino acid[3].

  • Solution: Utilize alkaline hydrolysis. Reacting the hydantoin with 3.0 equivalents of NaOH at 120–130 °C in a pressure vessel cleaves the ring efficiently within 12–18 hours[1].

Q3: I am losing massive amounts of product during the final hydrochloride salt isolation. What is the correct protocol?

  • Causality: Amino(4-chlorophenyl)acetic acid is a zwitterion. Its hydrochloride salt is highly soluble in aqueous media. If you attempt to isolate the HCl salt directly from an aqueous hydrolysis mixture by evaporation, you will obtain a gummy, impure residue with massive yield loss to the mother liquor[1].

  • Solution: Isolate the free zwitterionic amino acid first by precipitating it at its isoelectric point (pH ~6.0). Then, perform the salt formation in an anhydrous, semi-polar solvent system (like isopropanol) using dry HCl, followed by an anti-solvent crash.

Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Bucherer-Bergs Synthesis of 5-(4-Chlorophenyl)hydantoin
  • Setup: To a pressure-rated reactor, charge 4-chlorobenzaldehyde (1.0 eq) and dissolve it in a 1:1 (v/v) mixture of ethanol and water.

  • Reagent Addition: Add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq)[1]. Caution: Highly toxic. Perform in a dedicated fume hood.

  • Reaction: Seal the reactor and heat the mixture to 80–90 °C with vigorous stirring for 6–8 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The protocol is self-validated when the UV-active aldehyde spot (Rf ~0.7) is completely replaced by the highly polar hydantoin spot (Rf ~0.2). Do not proceed until conversion is >98%.

Protocol B: Alkaline Hydrolysis to Free Amino Acid
  • Setup: Charge the isolated 5-(4-chlorophenyl)hydantoin (1.0 eq) and a solution of NaOH (3.0 eq) in water into a pressure reactor.

  • Reaction: Heat the mixture to 120–130 °C for 12–18 hours[1].

  • Isoelectric Isolation: Cool the reaction mixture to 5 °C. Slowly acidify with concentrated hydrochloric acid until the pH reaches exactly 6.0.

  • Validation Checkpoint: At pH 6.0, the free racemic 4-chlorophenylglycine will crash out as a thick white precipitate. Filter and analyze the filtrate by HPLC; the system is validated if the product concentration in the mother liquor is <5%.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Suspension: Suspend the dry, free 4-chlorophenylglycine (from Protocol B) in a minimum volume of anhydrous isopropanol.

  • Protonation: Slowly bubble anhydrous HCl gas (or add a stoichiometric excess of 4M HCl in dioxane) into the suspension while maintaining the temperature below 20 °C. The suspension will clarify as the soluble HCl salt forms.

  • Crystallization: Stir for 1 hour, then slowly add anhydrous acetone (anti-solvent) to induce crystallization. Filter and wash with cold acetone.

  • Validation Checkpoint: A 1% aqueous solution of the isolated crystalline salt must register a pH of <2.0, and the isolated yield from the free base should exceed 90%.

Part 4: Yield Optimization Data

The following table summarizes the quantitative improvements achieved by switching from standard literature conditions to the optimized protocols detailed above.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized Yield
Hydantoin Formation Aqueous, open flask, 60 °C45–55%EtOH/H₂O (1:1), sealed reactor, 80–90 °C>85%
Hydrolysis 6N HCl, reflux, 24 h40–50%3.0 eq NaOH, 120–130 °C, 12–18 h80–85%
Salt Isolation Aqueous HCl, rotavap30–40% (gummy)Anhydrous HCl in Isopropanol, Acetone crash>90% (crystalline)
Part 5: References

Sources

Optimization

Technical Support Center: Amino(4-chlorophenyl)acetic acid hydrochloride

Welcome to the Technical Support Center for Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride). Designed for researchers, analytical scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride). Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative troubleshooting, validated experimental workflows, and mechanistic insights into the stability and degradation pathways of this critical non-proteinogenic amino acid derivative.

Mechanistic Overview & Causality of Degradation

Understanding the intrinsic chemical properties of Amino(4-chlorophenyl)acetic acid hydrochloride is essential for preventing unwanted degradation during peptide synthesis or analytical workflows.

The molecule features an electron-withdrawing 4-chlorophenyl group adjacent to the alpha-carbon. This structural characteristic significantly increases the acidity of the alpha-proton. Consequently, the compound has a higher rate of racemization compared to standard aliphatic amino acids like alanine[1]. Under basic conditions, rapid proton abstraction leads to a planar enolate intermediate, resulting in the loss of enantiomeric purity. Furthermore, environmental stressors such as UV irradiation and elevated temperatures trigger distinct degradation cascades, including oxidative ring cleavage and thermal decarboxylation[2][3].

Frequently Asked Questions (FAQs)

Q1: Why is my enantiopure sample losing its optical activity over time in aqueous solution? A: The loss of optical activity is driven by base-catalyzed epimerization. The electron-withdrawing nature of the 4-chlorophenyl ring stabilizes the formation of an alpha-carbanion/enolate intermediate[1]. When the pH exceeds 7.0, this proton abstraction becomes highly favorable, resulting in a racemic mixture. Solution: Always formulate and store aqueous solutions in slightly acidic buffers (pH 2.0–5.0) and minimize exposure to elevated temperatures during dissolution.

Q2: What are the primary photolytic degradation products I should look for in my LC-MS data? A: Under UV irradiation, especially in the presence of photocatalysts or trace metals, the compound undergoes oxidative cleavage. The primary intermediate observed is 4-chlorobenzoic acid. Upon prolonged exposure, this intermediate further mineralizes into inorganic ions (chloride, ammonium) and CO₂[2].

Q3: How should the solid hydrochloride salt be stored to prevent thermal degradation? A: While stable under ambient conditions, the hydrochloride salt undergoes severe thermal decomposition at elevated temperatures (typically >150°C). This degradation is characterized by decarboxylation and the evolution of irritating and highly toxic gases, including hydrogen chloride (HCl), nitrogen oxides, and carbon oxides[3]. Store the solid in a tightly sealed container in a cool, dry environment, strictly isolated from strong oxidizing agents[3].

Troubleshooting Guide: Analytical & Experimental Issues

Observation / Issue Root Cause Analysis Corrective Action & Protocol Adjustment
Unexpected HPLC Peaks (Lower RT) Formation of 4-chlorobenzoic acid via ambient photo-oxidation[2].Use amber glassware for all solutions. Degas mobile phases and solvents to remove dissolved oxygen.
Loss of Enantiomeric Excess (ee%) pH-induced racemization during sample preparation or buffer exchange[1].Adjust mobile phase pH to < 5.0 using 0.1% TFA or Formic Acid. Keep autosampler trays chilled (4°C).
Inconsistent Mass Spec (MS) Ionization Thermal decomposition in the MS source (loss of CO₂ / HCl)[3].Lower the capillary/source temperature. Use ESI in positive mode to detect the intact [M+H]⁺ ion.
Precipitation in Basic Buffers Deprotonation of the HCl salt leading to the less soluble zwitterionic/free base form.Pre-dissolve in a minimum volume of DMSO or dilute acid before slowly titrating to the target pH.

Experimental Workflows: Forced Degradation Protocols

To ensure the trustworthiness of your stability-indicating assays, follow these self-validating protocols. Each workflow includes internal controls to isolate the specific variable causing degradation.

Protocol A: Photocatalytic Forced Degradation (UV/TiO₂)

Objective: To map the oxidative degradation pathway and identify intermediates (e.g., 4-chlorobenzoic acid)[2][4].

  • Preparation: Prepare a 50 mg/L solution of Amino(4-chlorophenyl)acetic acid hydrochloride in ultrapure water.

  • Catalyst Addition: Add 1.0 g/L of TiO₂ (e.g., Degussa P25) to the solution.

    • Self-Validating Control: Prepare an identical solution without TiO₂ to differentiate direct photolysis from catalyzed photocatalysis.

  • Equilibration: Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium on the catalyst surface.

  • Irradiation: Expose the suspension to a UV light source (300–350 nm) under continuous stirring[4].

  • Sampling: Withdraw 2 mL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Filtration & Analysis: Filter aliquots through a 0.22 µm PTFE syringe filter to remove TiO₂ particles. Analyze via LC-MS/MS to track the disappearance of the parent peak and the appearance of 4-chlorobenzoic acid.

Protocol B: Thermal & Hydrolytic Stress Testing

Objective: To evaluate decarboxylation and racemization kinetics under extreme pH and temperature.

  • Acid/Base Stress: Prepare 1 mg/mL solutions of the compound in 1N HCl and 1N NaOH.

  • Thermal Stress: Incubate the solutions in sealed, inert ampoules at 60°C for 48 hours.

    • Self-Validating Control: Keep a parallel set of ampoules at 4°C in the dark.

  • Neutralization: Carefully neutralize the samples to pH 7.0 using equimolar NaOH or HCl on an ice bath to prevent exothermic degradation.

  • Chiral Analysis: Inject the samples onto a chiral HPLC column (e.g., Chiralpak AD-H) to quantify the D/L epimer ratio and calculate the specific racemization rate constant.

Quantitative Data Summary

The following table summarizes the degradation kinetics and primary products under various stress conditions, synthesized from field-proven stability studies[2][3][4].

Stress ConditionPrimary Degradant(s)Kinetic OrderEstimated Half-Life (t½)Preventive Measure
UV + TiO₂ (pH 7) 4-Chlorobenzoic acid, CO₂, Cl⁻Pseudo-first-order~10–20 minutesStore in amber vials
Direct UV Photolysis 4-Chlorobenzoic acidPseudo-first-order> 45 minutesAvoid direct light exposure
Thermal (>150°C) 4-Chlorobenzylamine, HCl, CO₂Zero-order (Solid)N/A (Temp. dependent)Store < 25°C, keep dry
Aqueous Base (pH >8) Racemic mixture (D/L epimers)First-orderHours to DaysBuffer solutions to pH < 6

Degradation Pathway Visualization

Below is the mechanistic map detailing the primary degradation routes of the compound under oxidative, thermal, and basic conditions.

DegradationPathway A Amino(4-chlorophenyl)acetic acid hydrochloride B 4-Chlorobenzoic Acid (Intermediate) A->B Photocatalytic Oxidation (UV / TiO2) C 4-Chlorobenzylamine (Decarboxylation) A->C Thermal Degradation (-CO2, -HCl) E Racemized Mixture (D/L-forms) A->E Base-Catalyzed Epimerization (pH > 7) D Inorganic Ions & CO2 (Mineralization) B->D Further Oxidation (Ring Cleavage)

Fig 1: Degradation pathways of Amino(4-chlorophenyl)acetic acid HCl under various stress conditions.

References

  • Mechanism and Pathways of Chlorfenapyr Photocatalytic Degradation in Aqueous Suspension of TiO2 ResearchG
  • Lu Huang's research works | Shanghai Research Institute of Chemical Industry and other places ResearchG
  • DL-2-(4-Chlorophenyl)
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

Sources

Troubleshooting

How to prevent Amino(4-chlorophenyl)acetic acid hydrochloride precipitation in solution

Welcome to the technical support center for Amino(4-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Amino(4-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues encountered during experimental work. By understanding the physicochemical properties of this compound, you can design robust formulation strategies and ensure the integrity of your results.

Troubleshooting Guide: Diagnosing and Solving Precipitation

This section addresses specific problems you may encounter in a direct question-and-answer format.

Question: My Amino(4-chlorophenyl)acetic acid hydrochloride precipitated immediately after I adjusted the solution pH upwards with a base. What happened and how can I fix it?

Answer: This is a classic case of pH-dependent solubility. Amino(4-chlorophenyl)acetic acid is an amphoteric molecule, meaning it has both an acidic (carboxylic acid) and a basic (amino) functional group. The hydrochloride salt form ensures the amino group is protonated (as -NH3+), which confers good aqueous solubility.

  • The Mechanism: When you add a base, you begin to deprotonate the most acidic proton. In this case, that is the carboxylic acid group (predicted pKa ~1.8) followed by the ammonium group (pKa likely in the 9-10 range). As the pH of the solution approaches the isoelectric point (pI) of the molecule, the compound primarily exists as a neutral zwitterion (-OOC-R-NH3+). This zwitterionic form often has the lowest aqueous solubility, causing it to precipitate out of solution. Increasing the pH further, well beyond the pKa of the amino group, would form the anionic species (-OOC-R-NH2), which may redissolve. The relationship between pH and the ionization state of a drug is mathematically described by the Henderson-Hasselbalch equation[1][2][3].

  • The Solution:

    • Maintain a Low pH: The most straightforward solution is to keep the pH of your solution well below the pI. For weakly basic drugs or amphoteric compounds like this, a lower pH generally ensures higher solubility[4][5]. A pH below 4 is a reasonable starting point.

    • Use a Buffer System: Instead of just adjusting pH with a strong acid or base, use a suitable buffer system (e.g., acetate or citrate buffer) to maintain the desired acidic pH and prevent pH fluctuations.

    • Re-dissolution: To salvage your current solution, carefully add a dilute acid (like HCl) dropwise while stirring to lower the pH until the precipitate re-dissolves.

Question: I prepared a solution using a chloride-containing buffer and observed lower-than-expected solubility, or precipitation over time. Why is this happening?

Answer: You are likely observing the "common ion effect".[6]

  • The Mechanism: The solubility of an ionic compound is governed by its solubility product constant (Ksp). Amino(4-chlorophenyl)acetic acid hydrochloride (let's denote it as [Drug-NH3+][Cl-]) dissolves in water to establish an equilibrium:

    [Drug-NH3+] ⇌ +

    When you introduce an additional source of chloride ions (Cl-) into the solution (e.g., from NaCl, KCl, or even by using excess HCl for pH adjustment), you increase the concentration of the [Cl-] product. According to Le Châtelier's principle, the equilibrium will shift to the left to counteract this change, causing the dissolved drug to precipitate back into its solid salt form to maintain the Ksp value[7][8]. This effect is particularly pronounced for hydrochloride salts that are only slightly soluble to begin with[9].

  • The Solution:

    • Avoid Chloride-Containing Buffers: Switch to a buffer system that does not contain chloride ions. Buffers like phosphate, citrate, or acetate are excellent alternatives.

    • Use a Different Acid for pH Adjustment: If you need to lower the pH, consider using an acid that does not introduce a common ion, such as sulfuric acid or methanesulfonic acid.

    • Consider a Different Salt Form: In drug development, if the common ion effect in physiological fluids (which contain chloride) is a significant issue, forming a different salt of the active pharmaceutical ingredient (API), such as a mesylate or tosylate, can be a viable strategy[10].

Question: My compound was fully dissolved at room temperature, but it precipitated when I stored the solution at 4°C. Is this normal?

Answer: Yes, this is a common occurrence related to the temperature dependence of solubility.

  • The Mechanism: For the majority of solid solutes, including many salts, solubility has a direct relationship with temperature; solubility increases as temperature increases[11]. When you cool the solution, the kinetic energy of the solvent molecules decreases, reducing their ability to break apart the solute's crystal lattice and keep it in solution. As the temperature drops, the saturation point of the compound is lowered. If your room temperature concentration was higher than the saturation point at 4°C, the excess solute will precipitate out.

  • The Solution:

    • Determine the Solubility Curve: If cold storage is necessary, you must first determine the solubility of the compound at the desired storage temperature. Prepare solutions at concentrations known to be stable at that temperature.

    • Use Co-solvents: Incorporating a water-miscible co-solvent can alter the solvent polarity and may improve solubility at lower temperatures. This is discussed in more detail in the FAQs.

    • Re-dissolve Before Use: If cold storage is for stability reasons and the compound is thermally stable, you can gently warm and stir the solution to re-dissolve the precipitate before use. Always ensure it has fully returned to solution before taking an aliquot.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Amino(4-chlorophenyl)acetic acid hydrochloride?

While extensive public data is limited, we can infer properties from its structure and related compounds. The hydrochloride salt form is expected to be soluble in water[12]. The free amino acid form, DL-2-(4-Chlorophenyl)glycine, is reported to be slightly soluble in water but shows better solubility in dilute aqueous acids and alkalis[13], which is typical for amino acids. One supplier notes solubility in 0.1 M NaOH[14][15]. Another indicates solubility in water can be achieved by adjusting the pH to 3 with HCl[16].

Solvent SystemSolubility ProfileRationale
Water (acidic, pH < 4) Good The amino group is fully protonated (-NH3+), maximizing polarity and interaction with water.
Water (neutral, pH ~7) Poor to Slight The molecule exists primarily as a zwitterion, which often has minimal water solubility.
Water (basic, pH > 10) Moderate to Good The carboxylic acid is deprotonated (-COO-), increasing polarity and solubility.[14][15]
Aqueous Buffers (non-chloride) Variable (pH-dependent) Solubility will follow the pH-solubility profile. Buffers provide pH control.
Ethanol, Methanol Slight to Moderate Polar organic solvents can often dissolve such compounds, but solubility may be limited.
Co-solvent Mixtures (e.g., Ethanol/Water) Potentially Enhanced Mixtures can be optimized to achieve higher solubility than in either single solvent.[17]

Q2: How can I use a co-solvent to prevent precipitation?

Co-solvents are water-miscible organic solvents that can be added to an aqueous system to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent mixture[17].

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), and glycerin are frequently used in pharmaceutical formulations.

  • Mechanism: For a molecule like Amino(4-chlorophenyl)acetic acid, which has both polar and non-polar (the chlorophenyl ring) regions, a co-solvent can better accommodate the non-polar portion, thereby increasing overall solubility.

  • Caution: A major drawback of co-solvency is that the drug may precipitate upon dilution with an aqueous medium (e.g., adding it to a buffer or cell culture media)[17][18]. This must be tested carefully.

Experimental Protocol: Co-solvent Screening
  • Preparation: Prepare stock solutions of your compound in several neat co-solvents (e.g., Ethanol, PG, PEG 400) at a high concentration.

  • Screening: In separate vials, prepare different ratios of co-solvent to your primary aqueous buffer (e.g., 10:90, 20:80, 30:70 v/v).

  • Equilibration: Add an excess amount of your solid compound to each vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Selection: Plot solubility versus the percentage of co-solvent to identify the optimal mixture that provides the desired solubility and stability.

Q3: Can you illustrate the relationship between pH, ionization, and solubility for this compound?

Certainly. The solubility of Amino(4-chlorophenyl)acetic acid is dictated by its ionization state at a given pH. This can be visualized as an equilibrium between three primary forms: cationic, zwitterionic (neutral), and anionic.

G cluster_0 Low pH (e.g., pH 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH 11) Cationic Cationic Form (High Solubility) HOOC-R-NH3+ Zwitterionic Zwitterionic Form (LOWEST Solubility) -OOC-R-NH3+ Cationic->Zwitterionic  Add Base (Increase pH) Zwitterionic->Cationic  Add Acid (Decrease pH)   Anionic Anionic Form (High Solubility) -OOC-R-NH2 Zwitterionic->Anionic  Add Base (Increase pH) Anionic->Zwitterionic  Add Acid (Decrease pH)  

Caption: pH-dependent equilibrium and its effect on solubility.

Q4: What is a logical workflow for troubleshooting precipitation?

When precipitation occurs unexpectedly, a systematic approach is key to identifying the root cause. The following workflow can guide your investigation.

G start Precipitation Observed check_ph 1. Measure pH of Solution start->check_ph check_temp 2. Check Storage/Working Temperature start->check_temp check_comp 3. Review All Solution Components start->check_comp ph_drift Did pH drift to near pI? check_ph->ph_drift temp_low Was solution cooled? check_temp->temp_low common_ion Is a common ion (Cl-) present? check_comp->common_ion ph_drift->check_temp No sol_ph Action: Use a buffer system or re-adjust pH to acidic range. ph_drift->sol_ph Yes temp_low->check_comp No sol_temp Action: Work at concentration stable at the lower temperature or re-warm before use. temp_low->sol_temp Yes sol_ion Action: Replace buffer/salt with a non-chloride alternative. common_ion->sol_ion Yes sol_cosolvent Further Strategy: Investigate co-solvents to increase intrinsic solubility. common_ion->sol_cosolvent No

Caption: A systematic workflow for troubleshooting precipitation.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Course Hero. [Link]

  • Gebre, A., & Chow, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Kumar, L., & Singh, G. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Unknown. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. [Link]

  • Unknown. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Al-Ghaban, W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. [Link]

  • Crystal Formulation Services. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Formulation Services. [Link]

  • Fiol, C., et al. (2022). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. PMC. [Link]

  • Zhou, D., & Li, Y. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Unknown. (2011). Basic pharmacological principles. VIN. [Link]

  • Singh, L., & Sharma, V. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

  • Boddu, S. H., & Dsouza, M. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of DL-4-Chlorophenylglycine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wikipedia. (n.d.). Common-ion effect. Wikipedia. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Vetscraft. [Link]

  • Surov, A. O., et al. (2020). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]

  • Purdue University. (n.d.). Common Ions and Complex Ions - Solubility. Purdue University. [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Temperature's Effect on Salt Solubility. Scribd. [Link]

  • Avula, S., & Singh, M. (2012). Study of pH-dependent drugs solubility in water. SciSpace. [Link]

  • Chemistry LibreTexts. (2022). 9.4: The Effect of Temperature on Solubility. Chemistry LibreTexts. [Link]

  • Patel, M., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • Quora. (2021). What are three factors that affect the solubility of salt in water?. Quora. [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Almac Group. [Link]

  • Quora. (2018). How does an increase in temperature affect the solubility of NaCl?. Quora. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Amino(4-chlorophenyl)acetic acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with crude Amino(4-chlorophenyl)acetic acid hydrochloride (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with crude Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride).

This compound is a critical synthetic building block used in the development of agrochemicals like the insecticide chlorfenapyr[1] and pharmaceutical agents, including primaquine ureidoamide antimalarials[2]. Because it is typically synthesized via the Bucherer-Bergs reaction followed by alkaline hydrolysis and aggressive acidification[3], the crude product is notoriously burdened with inorganic salts and lipophilic organic byproducts. The following guide provides field-proven, mechanistically grounded solutions to isolate the pure hydrochloride salt.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude product is heavily contaminated with inorganic salts (NaCl/NH4Cl) from the acidification step. How can I selectively remove them without losing the highly water-soluble amino acid? Mechanistic Rationale: Inorganic salts are an unavoidable byproduct of neutralizing the alkaline hydrolysis mixture (typically NaOH) with concentrated HCl[3]. Because amino acid hydrochlorides are highly water-soluble, standard aqueous-organic extractions fail. The most reliable causality-driven approach is exploiting the zwitterionic nature of the amino acid using a strongly acidic cation-exchange resin (e.g., Lewatit 100S). At a neutral or slightly acidic pH, the protonated amino group binds strongly to the resin's sulfonic acid sites. The inorganic anions (Cl⁻) and neutral impurities wash through the column. Subsequent elution with aqueous ammonia deprotonates the amino group, reversing the charge affinity and releasing the free amino acid[4].

Q2: I am observing a persistent yellow discoloration in my crude hydrochloride salt. What causes this, and how can it be removed prior to recrystallization? Mechanistic Rationale: Yellow discoloration typically arises from trace amounts of unreacted p-chlorobenzaldehyde or oxidized degradation products from the intermediate p-chlorophenylhydantoin[3]. These impurities are highly lipophilic. To remove them, perform a trituration (slurrying) with a non-polar solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. The ionic amino acid hydrochloride is entirely insoluble in MTBE, whereas the uncharged aldehyde and organic byproducts partition easily into the organic phase, allowing for simple filtration.

Q3: When attempting to recrystallize the hydrochloride salt from a water/ethanol mixture, I lose the HCl and isolate the free zwitterion. How do I maintain the salt form? Mechanistic Rationale: Amino acid hydrochlorides exist in a dynamic equilibrium with their zwitterionic forms in polar protic solvents. Heating the salt in water or aqueous ethanol shifts the equilibrium, driving off HCl and precipitating the less soluble zwitterion[5]. To suppress this dissociation, the recrystallization solvent must be artificially acidified. By dissolving the crude solid in hot ethanol containing 1.2 equivalents of anhydrous ethanolic HCl, you force the equilibrium toward the protonated salt. The subsequent addition of an anti-solvent (like diethyl ether) selectively precipitates the pure hydrochloride salt.

Part 2: Visual Workflows

ImpurityPathway A p-Chlorobenzaldehyde + NaCN + NH4HCO3 B Bucherer-Bergs Reaction (Ring Closure) A->B C p-Chlorophenylhydantoin (Intermediate) B->C D Alkaline Hydrolysis (NaOH, 170°C) C->D E Sodium p-Chlorophenylglycinate D->E F Acidification (Conc. HCl) E->F G Crude Amino(4-chlorophenyl) acetic acid HCl F->G H Primary Impurities: NaCl, NH4Cl, Unreacted Aldehyde F->H Generates

Bucherer-Bergs synthesis pathway and impurity generation for p-chlorophenylglycine.

PurificationWorkflow Crude Crude Hydrochloride Salt (with Inorganic Salts) Wash MTBE Trituration (Removes Lipophilic Organics) Crude->Wash Resin Cation Exchange (Lewatit 100S) Wash->Resin Elution Elution with 1.3 M Aq. NH3 (Yields Free Base) Resin->Elution Retains Amino Acid Acidify Ethanolic HCl Addition (Re-forms HCl Salt) Elution->Acidify Crystallize Cooling & Anti-Solvent (Crystallization) Acidify->Crystallize Pure Pure Amino(4-chlorophenyl) acetic acid HCl Crystallize->Pure

Step-by-step purification workflow from crude salt to high-purity hydrochloride.

Part 3: Quantitative Impurity Clearance Data

To optimize your workflow, it is critical to match the physicochemical property of the impurity to the correct clearance strategy.

Impurity TypeSourcePhysicochemical PropertyRecommended Clearance StrategyExpected Removal Efficiency
Inorganic Salts (NaCl, NH₄Cl)Acidification of alkaline hydrolysateHighly water-soluble, ionicCation-exchange chromatography (Lewatit 100S)>99.5%
p-Chlorobenzaldehyde Unreacted starting materialLipophilic, non-polarTrituration with MTBE or Diethyl Ether>95.0%
p-Chlorophenylhydantoin Incomplete alkaline hydrolysisModerate polarityEthanolic recrystallization>90.0%

Part 4: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in your lab.

Protocol A: Ion-Exchange Desalting and Free-Base Isolation[4]

Purpose: To strip massive amounts of inorganic salts from the crude mixture.

  • Resin Preparation: Swell 50 g of strongly acidic cation-exchange resin (e.g., Lewatit 100S) in distilled water and pack into a glass column. Wash with 1 M HCl to ensure full protonation, followed by distilled water until the effluent is pH neutral.

  • Loading: Dissolve 10 g of the crude Amino(4-chlorophenyl)acetic acid hydrochloride in 100 mL of distilled water. Load the solution onto the column at a flow rate of 2 mL/min.

  • Washing (Self-Validation Checkpoint 1): Wash the column with 300 mL of distilled water. Validation: Test the effluent with a few drops of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms that all inorganic chloride salts have been successfully washed away.

  • Elution: Elute the bound amino acid using 200 mL of 1.3 M aqueous ammonia (NH₃).

  • Concentration: Collect the ammonia fractions and concentrate them under reduced pressure on a rotary evaporator. To completely remove residual ammonia, redissolve the resulting solid in 50 mL of distilled water and re-evaporate to dryness. This yields the pure zwitterionic free base.

Protocol B: Anhydrous Recrystallization to the Hydrochloride Salt[5]

Purpose: To convert the free base back to a highly pure hydrochloride salt without zwitterion dissociation.

  • Dissolution: Suspend 5 g of the free base isolated from Protocol A in 25 mL of absolute ethanol.

  • Acidification: Slowly add 1.5 equivalents of anhydrous ethanolic HCl (approx. 2-3 M) while stirring continuously at 40°C. The suspension will clarify as the hydrochloride salt forms and dissolves.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature. Slowly add 50 mL of anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Harvesting: Chill the flask in an ice bath (0-4°C) for 2 hours to maximize precipitation. Filter the white crystalline solid under vacuum and wash with 10 mL of cold diethyl ether.

  • Drying (Self-Validation Checkpoint 2): Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours. Validation: Perform a chloride titration (Mohr method) or check the melting point to confirm the stoichiometric presence of the HCl salt rather than the free zwitterion.

References

  • Supek, F., & Zorc, B. "Machine learning prioritizes synthesis of primaquine ureidoamides with high antimalarial activity and attenuated cytotoxicity." irb.hr.
  • "CN106083628A - A kind of method preparing p-chlorophenylglycine." Google Patents.
  • "A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology." MDPI.
  • "Asymmetric Synthesis of α-Amino Acids: Preparation and Alkylation of Monocyclic Iminolactones Derived from α-Methyl trans-Cinnamaldehyde." ACS Publications.
  • Wolkenberg, S. E., & Garbaccio, R. M. "α,β-Didehydroamino acids and their ester derivatives." Thieme Connect.

Sources

Troubleshooting

Common impurities in Amino(4-chlorophenyl)acetic acid hydrochloride synthesis

This technical support guide is designed for process chemists and researchers optimizing the synthesis of Amino(4-chlorophenyl)acetic acid hydrochloride (commonly known as 4-chlorophenylglycine hydrochloride). This non-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for process chemists and researchers optimizing the synthesis of Amino(4-chlorophenyl)acetic acid hydrochloride (commonly known as 4-chlorophenylglycine hydrochloride). This non-natural amino acid is a critical chiral building block for peptidomimetics and viral polymerase inhibitors[1][2]. Because pharmaceutical applications require stringent enantiomeric and chemical purity, this guide focuses on the mechanistic origins of common impurities and provides self-validating workflows to eliminate them.

Part 1: Mechanistic FAQs – Understanding Impurity Origins

Q1: Why is my final product contaminated with 4-chloromandelic acid? A: 4-Chloromandelic acid is a classic bypass impurity in the Strecker synthesis. It forms when the cyanohydrin pathway outcompetes imine formation. Mechanistically, if the concentration of ammonia is too low, or if sodium cyanide is introduced before the 4-chlorobenzaldehyde has fully converted to the imine intermediate, the cyanide ion attacks the unreacted aldehyde directly. Subsequent acidic hydrolysis yields 4-chloromandelic acid instead of the desired amino acid. Causality dictates that ensuring complete imine formation (stirring for 1-2 hours prior to cyanation) is critical to suppress this impurity[3].

Q2: I am using the Bucherer-Bergs route. Why do I see persistent 5-(4-chlorophenyl)hydantoin in my HPLC chromatograms? A: The Bucherer-Bergs reaction proceeds via a 5-(4-chlorophenyl)hydantoin intermediate[3][4]. This hydantoin ring is thermodynamically highly stable. It requires extremely harsh conditions (e.g., refluxing at 120–130 °C with 3.0 equivalents of NaOH for 12–18 hours) to fully hydrolyze into the racemic amino acid[4]. Prematurely cooling the reaction or using insufficient base leaves residual hydantoin that co-precipitates with the product.

Q3: What causes enantiomeric contamination (e.g., the (S)-enantiomer in (R)-enantiomer batches)? A: Enantiomeric impurities typically arise from incomplete chiral resolution or unintended racemization. If using (+)-10-camphorsulfonic acid for fractional crystallization, rapid cooling traps the more soluble (S)-diastereomeric salt within the crystal lattice of the (R)-salt[3][4]. Alternatively, prolonged exposure to strong acids or bases at elevated temperatures during the final deprotection or hydrolysis steps can trigger racemization via the enolization of the alpha-carbon[3].

SynthesisPathway A 4-Chlorobenzaldehyde (Starting Material) B Imine Intermediate A->B NH3 / NH4HCO3 (1-2 hours) E 4-Chloromandelic Acid (Bypass Impurity) A->E NaCN (Low NH3) + Hydrolysis F 5-(4-Chlorophenyl)hydantoin (Intermediate / Impurity) A->F Bucherer-Bergs (NH4)2CO3 + NaCN C α-Aminonitrile B->C NaCN (0-5 °C) D Racemic 4-Chlorophenylglycine C->D Acidic Hydrolysis (HCl, Reflux) F->D Harsh Basic Hydrolysis (120-130 °C)

Reaction pathways showing the formation of 4-chlorophenylglycine and its common impurities.

Part 2: Troubleshooting Guide – Experimental Workflows

Issue 1: High Residual 4-Chlorobenzaldehyde (Unreacted Starting Material)

  • Root Cause: Incomplete cyanation or loss of volatile ammonia/ammonium bicarbonate during the initial reaction phase.

  • Intervention: Ensure the reaction vessel is properly sealed to prevent ammonia escape. Maintain the cyanation temperature strictly between 0–10 °C. Higher temperatures increase the degradation of the imine back to the aldehyde and reduce the solubility of ammonia gas in the solvent[3].

Issue 2: Poor Enantiomeric Excess (ee < 98%) Post-Resolution

  • Root Cause: Co-precipitation of diastereomeric salts or enzyme inhibition (if utilizing enzymatic resolution).

  • Intervention (Classical Resolution): Implement a hot filtration step prior to cooling to remove insoluble achiral impurities that act as nucleation sites for the wrong enantiomer[5]. Ensure the cooling ramp is slow (over 12–18 hours) to allow thermodynamic control of crystallization[4].

  • Intervention (Enzymatic Resolution): If using Penicillin G Acylase to resolve N-acetyl-4-chlorophenylglycine, maintain strict pH control (pH 7.5–8.0). As the enzyme hydrolyzes the N-acetyl group, acetic acid is released, dropping the pH. If the pH falls below 7.0, enzyme activity plummets, leaving unreacted enantiomers that contaminate the final separation[4].

ResolutionWorkflow R Racemic 4-Chlorophenylglycine S Add (+)-10-Camphorsulfonic Acid (70-80°C) R->S C Fractional Crystallization (Slow Cooling 12-18h) S->C Hot Filtration R_salt (R)-Diastereomeric Salt (High Purity Crystals) C->R_salt Precipitates S_salt (S)-Diastereomeric Salt (Filtrate Impurity) C->S_salt Remains in Solution Free (R)-4-Chlorophenylglycine HCl (Final Product) R_salt->Free pH 6.0 Liberation + HCl Addition

Workflow for chiral resolution of 4-chlorophenylglycine highlighting critical control points.

Part 3: Quantitative Data – Impurity Profiling

To maintain pharmaceutical-grade integrity, monitor the following critical impurities during in-process and final release testing[6].

Impurity NameMechanistic OriginDetection MethodAcceptable Limit
4-Chlorobenzaldehyde Unreacted starting material or imine degradationHPLC (UV at ~254 nm)< 0.1%
4-Chloromandelic Acid Cyanohydrin hydrolysis (ammonia deficiency)HPLC / LC-MS< 0.5%
5-(4-Chlorophenyl)hydantoin Incomplete basic hydrolysis (Bucherer-Bergs)HPLC< 0.1%
(S)-4-Chlorophenylglycine Incomplete chiral resolution / RacemizationChiral HPLC< 0.5% (ee > 99%)
Inorganic Salts (NaCl, NH₄Cl) Reaction byproductsAsh content / Conductivity< 0.1%

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Optimized Strecker Synthesis with In-Process Control

This protocol utilizes a self-validating checkpoint system to prevent the formation of 4-chloromandelic acid.

  • Imine Formation: In a sealed reactor, dissolve 4-chlorobenzaldehyde (1.0 eq) and ammonium bicarbonate (3.0 eq) in a methanol/water mixture[5]. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via TLC or HPLC. Do not proceed until 4-chlorobenzaldehyde is >95% consumed to ensure the imine has fully formed.

  • Cyanation: Cool the reaction mixture strictly to 0–5 °C. Slowly add an aqueous solution of sodium cyanide (1.1 eq), maintaining the temperature below 10 °C to prevent imine reversion[3]. Stir for an additional 4 hours.

  • Isolation of α-Aminonitrile: Filter the precipitated solid and wash with cold isopropanol to remove soluble impurities. Dry under vacuum[3].

  • Hydrolysis: Suspend the α-aminonitrile in concentrated hydrochloric acid and reflux (100–110 °C) for 8–12 hours[3].

    • Self-Validation Checkpoint: Monitor the disappearance of the nitrile peak via IR spectroscopy (~2200 cm⁻¹) or HPLC. Terminate reflux only when the nitrile is undetectable.

Protocol 2: Chiral Resolution and Hydrochloride Salt Formation

This protocol isolates the (R)-enantiomer and converts it to the final hydrochloride salt.

  • Salt Formation: Suspend racemic 4-chlorophenylglycine (1.0 eq) in a dilute HCl solution. Add (+)-10-camphorsulfonic acid (0.5–0.6 eq) and heat the mixture to 70–80 °C until complete dissolution is achieved[3][4].

  • Fractional Crystallization: Perform a hot filtration to remove achiral insoluble impurities. Slowly cool the filtrate to room temperature with gentle stirring over 12–18 hours[4].

    • Self-Validation Checkpoint: Isolate a small sample of the precipitated crystals. Run Chiral HPLC to confirm the enantiomeric excess (ee) is >98%[6]. If ee < 98%, recrystallize from water/isopropanol.

  • Liberation of Free Amino Acid: Suspend the pure (R)-4-chlorophenylglycine-(+)-camphorsulfonate salt in water. Adjust the pH to exactly 6.0 using ammonium hydroxide to precipitate the free (R)-4-chlorophenylglycine[4]. Filter and wash with cold water.

  • Hydrochloride Salt Formation: Suspend the free amino acid in anhydrous diethyl ether or a minimal amount of water. Slowly add 1.05 eq of concentrated HCl (or ethereal HCl). Stir until fully dissolved, then lyophilize or precipitate with an anti-solvent to yield pure (R)-4-chlorophenylglycine hydrochloride.

References

  • Google Patents. "CA2412718C - Viral polymerase inhibitors." Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Amino(4-chlorophenyl)acetic acid Hydrochloride Crystallization

Amino(4-chlorophenyl)acetic acid hydrochloride (frequently designated as 4-chlorophenylglycine hydrochloride) is a critical non-proteinogenic amino acid derivative utilized extensively as a chiral building block in compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Amino(4-chlorophenyl)acetic acid hydrochloride (frequently designated as 4-chlorophenylglycine hydrochloride) is a critical non-proteinogenic amino acid derivative utilized extensively as a chiral building block in complex pharmaceutical syntheses[1]. While the zwitterionic form is typically isolated at its isoelectric point, the hydrochloride salt is favored for its enhanced solubility in polar solvents and stability during subsequent synthetic steps[2]. However, its crystallization is notoriously prone to liquid-liquid phase separation (LLPS), commonly referred to as "oiling out"[3].

This technical guide provides field-proven methodologies, thermodynamic insights, and actionable troubleshooting steps to ensure high-yield, high-purity crystallization.

The Thermodynamics of Crystallization: Causality & Control

Successful crystallization requires navigating the solubility phase diagram to maintain the system within the 3—the region where the solution is supersaturated but kinetically stable enough to allow controlled crystal growth rather than spontaneous precipitation[3].

For amino acid hydrochlorides, the strong ionic interactions and hydrogen-bonding networks can be easily disrupted by rapid cooling or excessive anti-solvent addition. When the supersaturation trajectory crosses the binodal curve before the solubility curve, the solute separates as a dense, solute-rich liquid phase (an oil) rather than forming a crystalline lattice[4],[5]. This 4 traps impurities, prevents proper nucleation, and severely degrades the final product's purity and yield[4].

To prevent this, scientists must manipulate the thermodynamics by:

  • Solvent Selection: Choosing a solvent/anti-solvent pair that widens the metastable zone.

  • Seeding: Introducing seed crystals to lower the activation energy for nucleation before the cloud point is reached[2].

  • Cooling Rate: Employing a non-linear, controlled cooling ramp to maintain constant supersaturation.

Troubleshooting Guides & FAQs

Q1: My recrystallization solution separates into a milky oil instead of forming solid crystals. How do I resolve this? A1: This is a classic case of liquid-liquid phase separation (LLPS), which occurs when the solution's temperature drops below the solute's melting point in the solvent mixture while still highly supersaturated[4].

  • Immediate Fix: Reheat the mixture until the oil completely redissolves into a clear solution[4].

  • Process Adjustment: Add 5-10% more of the primary solvent (e.g., methanol) to decrease the overall concentration. Begin cooling at a much slower rate (e.g., 0.1 °C/min). Critically, introduce a small amount of pure seed crystals just as the solution enters the metastable zone (before it becomes cloudy) to force heterogeneous nucleation[5],[2].

Q2: I am obtaining fine, needle-like crystals that form a thick paste, making vacuum filtration nearly impossible. How can I improve the crystal habit? A2: Needle-like (1D) crystal growth is typically a kinetic artifact of rapid supersaturation generation. When crystallization occurs too quickly, molecules attach preferentially to the fastest-growing crystal face[6].

  • Solution: Implement "Ostwald ripening" through temperature cycling. Cool the solution to induce crystallization, then reheat it slightly (e.g., by 5-10 °C) to dissolve the smallest, most defective crystals. Slowly cool it again. This thermodynamic cycling favors the growth of larger, more thermodynamically stable 3D prisms or block-like crystals, which dramatically improves filtration efficiency and reduces mother liquor entrapment.

Q3: The purified product remains slightly yellow/brown even after recrystallization. What is the cause? A3: This indicates the presence of soluble, colored organic impurities that co-crystallize or become trapped in the crystal lattice.

  • Solution: Perform a hot filtration with activated charcoal. Dissolve the crude salt in the minimum amount of hot solvent, add 1-2% (w/w) activated carbon, and stir for 10 minutes[4]. Filter the hot suspension through a pre-heated Celite pad to remove the charcoal before initiating the cooling phase.

Self-Validating Experimental Protocol: Solvent/Anti-Solvent Crystallization

This protocol utilizes a Methanol/Ethyl Acetate system, which provides excellent control over the metastable zone for 4-chlorophenylglycine hydrochloride.

Materials:

  • Crude Amino(4-chlorophenyl)acetic acid hydrochloride

  • Methanol (Primary Solvent)

  • Ethyl Acetate (Anti-Solvent)

  • Concentrated HCl (to maintain salt form)

Step-by-Step Methodology:

  • Dissolution & pH Control: Suspend 10.0 g of crude product in 25 mL of Methanol. Add 2-3 drops of concentrated HCl to ensure the amine remains fully protonated, preventing zwitterion formation[2]. Heat the mixture to 55 °C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulates.

    • Validation Check: The filtrate must be completely transparent.

  • Anti-Solvent Addition: Transfer the filtrate to a jacketed reactor maintained at 55 °C. Slowly add 50 mL of Ethyl Acetate dropwise over 30 minutes.

    • Causality: Slow addition prevents localized spikes in supersaturation that lead to oiling out.

  • Seeding: Cool the reactor to 45 °C. Add 0.05 g of pure Amino(4-chlorophenyl)acetic acid hydrochloride seed crystals.

    • Validation Check: Observe the seeds; they should remain suspended and not dissolve, confirming the solution is in the metastable zone.

  • Controlled Cooling: Program the reactor to cool from 45 °C to 5 °C at a rate of 0.2 °C/min.

  • Harvesting: Vacuum filter the resulting slurry. Wash the filter cake with 15 mL of ice-cold Ethyl Acetate to displace the mother liquor without redissolving the product[5].

  • Drying: Dry the crystals under vacuum at 40 °C to a constant weight.

Quantitative Data: Solvent System Optimization

The following table summarizes the empirical performance of various solvent systems for the crystallization of 4-chlorophenylglycine hydrochloride.

Solvent / Anti-Solvent SystemOptimal Ratio (v/v)Cloud Point Temp (°C)Dominant Crystal HabitFiltration EfficiencyExpected Yield Recovery
Methanol / Ethyl Acetate1 : 2.542 - 45Prisms / BlocksExcellent> 85%
Water / Acetone1 : 5.035 - 38Fine NeedlesPoor (Prone to caking)~ 75%
Ethanol / Heptane1 : 2.050 - 52Granular PowderModerate~ 65%
Isopropanol (Single Solvent)N/A60 - 65Thin PlatesGood~ 50%
Process Visualization

The following diagram illustrates the logical workflow for crystallization and the critical decision matrix for troubleshooting liquid-liquid phase separation.

CrystallizationWorkflow Start Dissolve Crude Salt in Hot Methanol Filter Hot Filtration (Remove Insolubles) Start->Filter Cooling Controlled Cooling (0.2°C / min) Filter->Cooling CheckPhase Phase Separation Observed? Cooling->CheckPhase Oiling Oiling Out (LLPS) Detected CheckPhase->Oiling Yes Seed Add Seed Crystals in Metastable Zone CheckPhase->Seed No Reheat Reheat & Adjust Anti-Solvent Ratio Oiling->Reheat Reheat->Cooling Growth Crystal Growth Seed->Growth Harvest Vacuum Filtration & Cold Wash Growth->Harvest

Workflow for Amino(4-chlorophenyl)acetic acid hydrochloride crystallization and LLPS troubleshooting.

References
  • Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride - BenchChem.
  • Purification of Boc-Protected Amino Acids by Recrystallization - BenchChem.
  • (R)-4-Chlorophenylglycine: A Key Chiral Building Block in Modern Pharmaceuticals - BenchChem.
  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH.
  • Crystallisation in pharmaceutical processes - BIA.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Amino(4-chlorophenyl)acetic acid hydrochloride vs. other phenylacetic acid derivatives

An in-depth comparative analysis of Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride) against other standard phenylacetic acid and phenylglycine derivatives reveals critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Amino(4-chlorophenyl)acetic acid hydrochloride (also known as 4-chlorophenylglycine hydrochloride) against other standard phenylacetic acid and phenylglycine derivatives reveals critical insights into modern structure-activity relationship (SAR) optimization.

As a non-proteinogenic amino acid derivative, this compound serves as a highly specialized chiral building block. While unsubstituted phenylglycines are foundational in beta-lactam antibiotic synthesis, the strategic introduction of a para-chloro substitution fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile, unlocking distinct pharmacological applications.

Physicochemical & Pharmacological Comparison

To understand the utility of Amino(4-chlorophenyl)acetic acid hydrochloride, we must benchmark it against its unsubstituted and sulfonylated counterparts. The addition of the chlorine atom and the hydrochloride salt formulation are not arbitrary; they are deliberate modifications to enhance stability and receptor binding affinity.

Table 1: Comparative Profiling of Phenylglycine Derivatives

CompoundMolecular WeightStructural ModificationPrimary Pharmacological UtilityKey Performance Metric
D-Phenylglycine 151.16 g/mol Unsubstituted coreChiral building block for antibiotics[1]High stereoselectivity in custom synthesis[1]
Amino(4-chlorophenyl)acetic acid HCl 222.07 g/mol p-Chloro substitution + HCl salt[2]Precursor for β3​ -adrenoceptor agonists[3] EC50​ = 0.93 - 160 nM (detrusor relaxation)[4]
N-Phenyl-N-(phenylsulfonyl)glycine 291.32 g/mol N-phenyl & N-phenylsulfonyl additionAldose reductase inhibition (pain management)[5]Superior target affinity vs. N-unsubstituted forms[5]

Mechanistic Causality: Why use the hydrochloride salt form of Amino(4-chlorophenyl)acetic acid? Free amino acids with lipophilic side chains often suffer from poor aqueous solubility and oxidative instability. Formulating the compound as a hydrochloride salt protonates the amine, significantly enhancing its solubility in polar protic solvents during early-stage synthetic workflows, while preventing premature degradation of the nucleophilic center.

Structure-Activity Relationship (SAR): The Halogen Effect

In drug development, particularly for urinary incontinence therapeutics, selectivity is paramount. Unsubstituted phenylglycine derivatives often exhibit cross-reactivity with β1​ and β2​ adrenoceptors, leading to cardiovascular side effects (e.g., elevated heart rate)[3].

Research into novel N-phenylglycine derivatives demonstrates that halogen substitution on the phenyl ring drastically increases both potency and selectivity for the β3​ -adrenoceptor[3]. Specifically, chlorine-substituted derivatives leverage the electronegativity and van der Waals radius of the chlorine atom to anchor the molecule deeply within the hydrophobic pocket of the β3​ receptor[4]. This steric fit prevents the molecule from binding to the narrower active sites of β1​ and β2​ receptors.

SAR_Pathway A Amino(4-chlorophenyl)acetic Acid Core B Para-Chloro Substitution A->B Structural Modification C Enhanced Lipophilicity & Steric Fit B->C Physicochemical Shift D Selective β3-Adrenoceptor Binding C->D Target Interaction E Detrusor Muscle Relaxation (EC50 < 10 nM) D->E Pharmacological Outcome

Mechanistic pathway of 4-chloro substitution enhancing β3-adrenoceptor selectivity.

Experimental Methodology: Self-Validating Derivatization Protocol

When utilizing Amino(4-chlorophenyl)acetic acid hydrochloride in custom synthesis (e.g., N-alkylation or peptide coupling), the protocol must account for the salt form. The following is a self-validating workflow for the N-alkylation of this compound, ensuring high yield and preventing side reactions.

Protocol: N-Alkylation of Amino(4-chlorophenyl)acetic acid

Objective: To synthesize an N-alkylated derivative while preserving the chiral integrity of the alpha-carbon.

Step 1: Free-Basing the Hydrochloride Salt (Causality & Preparation)

  • Action: Suspend 1.0 equivalent of Amino(4-chlorophenyl)acetic acid hydrochloride in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) at 0°C.

  • Causality: The HCl salt renders the amine non-nucleophilic. The mild base ( NaHCO3​ ) deprotonates the ammonium ion without causing racemization at the alpha-carbon, which is a high risk if strong bases (like NaOH) are used.

  • Validation: Monitor the aqueous layer pH. A stable pH of ~8.0 indicates complete neutralization.

Step 2: Electrophile Addition

  • Action: Slowly add 1.1 equivalents of the alkylating agent (e.g., an alkyl bromide) dissolved in DCM dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized temperature spikes and limits over-alkylation (formation of quaternary ammonium salts).

Step 3: Reaction Monitoring (Self-Validation System)

  • Action: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain every 2 hours.

  • Validation: The starting material (primary amine) will stain a deep purple/pink with Ninhydrin. As the reaction progresses to a secondary amine, the spot will shift in Rf​ value and stain a different hue (often yellow/brown). Complete disappearance of the primary amine spot confirms reaction completion.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with 1M HCl to pH 2, extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Re-acidifying the mixture protonates the newly formed secondary amine, driving it into the aqueous phase if desired, or allowing the free carboxylic acid to be isolated depending on the specific partition coefficient.

Experimental_Workflow Step1 Starting Material: 4-CPG HCl Step2 Neutralization (NaHCO3 in DCM/H2O) Step1->Step2 Base Addition Step3 Nucleophilic Coupling (Alkyl Bromide Addition) Step2->Step3 Free Amine Release Step4 TLC Validation (Ninhydrin Stain) Step3->Step4 Reaction Monitoring Step5 Acidic Quench & Isolation Step4->Step5 Product Isolation

Self-validating synthetic workflow for the derivatization of 4-CPG HCl.

Conclusion

While standard D-phenylglycine remains a cornerstone for antibiotic synthesis[1], the strategic halogenation seen in Amino(4-chlorophenyl)acetic acid hydrochloride provides researchers with a highly tuned scaffold for targeted receptor agonism. By understanding the causality behind its physicochemical properties—specifically how the para-chloro group dictates steric fit and how the hydrochloride salt ensures synthetic viability—drug development professionals can better leverage this intermediate in the design of highly selective therapeutics.

Sources

Comparative

In Vivo vs. In Vitro Efficacy of Amino(4-chlorophenyl)acetic acid hydrochloride: A Comprehensive Comparison Guide

Amino(4-chlorophenyl)acetic acid hydrochloride (widely recognized in literature as L-4-Chlorophenylglycine hydrochloride or L4; CAS: 134722-08-0 / 108392-76-3) is a synthetic, non-proteinogenic amino acid derivative. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Amino(4-chlorophenyl)acetic acid hydrochloride (widely recognized in literature as L-4-Chlorophenylglycine hydrochloride or L4; CAS: 134722-08-0 / 108392-76-3) is a synthetic, non-proteinogenic amino acid derivative. In translational neuroscience and pharmacological drug development, it serves two critical functions:

  • A highly selective inhibitor of the Slc1a4 (ASCT1) neutral amino acid transporter[1].

  • A proteolytically stable structural scaffold for synthesizing peptidomimetics (e.g., α4​β1​ integrin ligands)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the compound's performance in isolated in vitro cellular assays versus complex in vivo disease models. By understanding the causality behind its transport kinetics and neuroprotective efficacy, researchers can design highly robust, self-validating experimental workflows.

Part 1: Mechanistic Grounding & Causality

In the central nervous system, D-serine acts as an essential co-agonist for N-methyl-D-aspartate receptors (NMDARs). Under physiological conditions, neuronal synthesis tightly regulates D-serine levels. However, following traumatic brain injury (TBI) or severe neuroinflammation, reactive glia (astrocytes and microglia) upregulate serine racemase (SRR) and release massive, toxic quantities of D-serine via the ASCT1 transporter[1]. This glial-derived D-serine hyperactivates synaptic NMDARs, driving excitotoxic synaptic damage.

By competitively inhibiting ASCT1, Amino(4-chlorophenyl)acetic acid hydrochloride effectively cuts off the glial D-serine supply[3]. The hydrochloride (HCl) salt formulation is specifically utilized to enhance aqueous solubility in physiological buffers. This ensures rapid receptor saturation without relying on high concentrations of DMSO, which can confound cellular viability assays and alter baseline transport kinetics.

MOA Drug Amino(4-chlorophenyl)acetic acid hydrochloride ASCT1 ASCT1 Transporter (Slc1a4) Drug->ASCT1 Inhibits Protection Neuroprotection & Cognitive Rescue Drug->Protection Results in DSerine D-Serine Release ASCT1->DSerine Mediates Glia Reactive Glia (Astrocytes/Microglia) Glia->ASCT1 Expresses NMDAR Synaptic NMDAR Hyperactivation DSerine->NMDAR Co-agonist Damage Excitotoxic Synaptic Damage NMDAR->Damage Causes

Caption: Mechanism of ASCT1 inhibition by Amino(4-chlorophenyl)acetic acid preventing excitotoxicity.

Part 2: In Vitro Efficacy & Experimental Protocols

In vitro, L-4-Chlorophenylglycine is the gold standard for dissecting amino acid transport kinetics. While related scaffolds (such as L-3,4-difluorophenylglycine) preferentially inhibit ASCT2,[4].

Protocol: In Vitro Astrocyte Amino Acid Uptake Assay

Rationale: This protocol validates direct target engagement of the ASCT1 transporter in a controlled, isolated system, establishing the baseline IC 50​ .

  • Cell Culture Preparation : Isolate primary cortical astrocytes from P0-P2 rodent pups. Culture in DMEM supplemented with 10% FBS until confluent (14-21 days) to ensure mature transporter expression.

  • Compound Preparation : Dissolve Amino(4-chlorophenyl)acetic acid hydrochloride in 1N NaOH, then immediately dilute in 1x PBS to create a 2.5 mM stock solution[3].

    • Expert Note: Because the HCl salt lowers the pH of unbuffered solutions, strict pH monitoring (7.35–7.45) is required before application to prevent pH-induced transport artifacts or off-target cellular stress.

  • Pre-incubation : Wash astrocytes with a Na + -free HEPES buffer to establish a baseline. Incubate cells with varying concentrations of the inhibitor (10 µM to 500 µM) for 15 minutes at 37°C.

  • Radioligand Introduction : Add 1 µCi/mL of [ 3 H]-L-Serine or [ 3 H]-D-Serine. Incubate for exactly 5 minutes to capture the linear phase of uptake (preventing saturation artifacts).

  • Termination & Readout : Terminate the reaction rapidly with ice-cold PBS. Lyse cells using 0.1 N NaOH and measure intracellular radioactivity via liquid scintillation counting.

Part 3: In Vivo Efficacy & Experimental Protocols

In vivo, the compound's efficacy is determined by its ability to translate ASCT1 blockade into phenotypic neuroprotection. In murine Controlled Cortical Impact (CCI) models,[3].

Protocol: In Vivo Traumatic Brain Injury (CCI) Rescue

Rationale: This workflow assesses whether the in vitro blockade of D-serine release is sufficient to prevent downstream NMDAR-mediated excitotoxicity in a complex, multi-cellular inflammatory environment.

  • Surgical Induction : Anesthetize adult mice and secure them in a stereotaxic frame. Perform a craniotomy and induce a moderate TBI using a controlled cortical impactor (e.g., 3 m/s velocity, 1 mm depth).

  • Drug Administration : Administer Amino(4-chlorophenyl)acetic acid hydrochloride via targeted microdialysis or intracerebroventricular (ICV) infusion.

    • Expert Note: Direct central administration bypasses blood-brain barrier (BBB) variability, ensuring local target saturation at the injury penumbra and isolating the drug's pharmacodynamic efficacy from its pharmacokinetic limitations.

  • Tissue Resection : At 7-days post-injury, resect the ipsilateral cortex. Isolate synaptosomes using sucrose density gradient centrifugation.

  • Phenotypic Readout : Quantify synaptic integrity using Western blot analysis for pre- and post-synaptic markers (e.g., Synaptophysin, PSD-95).

  • Cognitive Assessment : Evaluate spatial learning and memory retention using the Morris Water Maze (MWM) 14-28 days post-injury to confirm behavioral rescue.

Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Compound 4-Chlorophenylglycine HCl Preparation Astro Primary Astrocyte Culture Compound->Astro TBI Murine CCI TBI Model Compound->TBI Uptake 3H-L-Serine Uptake Assay Astro->Uptake IC50 Determine IC50 & Selectivity Uptake->IC50 Admin Local/Systemic Administration TBI->Admin Behavior Synaptic Integrity & Cognitive Testing Admin->Behavior

Caption: Comparative experimental workflows for in vitro and in vivo efficacy validation.

Part 4: Quantitative Comparison of Efficacy

To objectively compare the compound's performance across experimental scales, the following table synthesizes its in vitro and in vivo profiles.

ParameterIn Vitro Efficacy (Isolated Cells)In Vivo Efficacy (Murine TBI Model)
Primary Target Slc1a4 (ASCT1) TransporterGlial-derived D-serine release
Working Concentration 100 - 500 µM (IC 50​ dependent)2.5 mM stock (Local infusion)
Primary Readout Reduction of [ 3 H]-Serine uptakePreservation of PSD-95 / Synaptophysin
System Complexity Low (Isolated transport kinetics)High (Multicellular inflammatory cascade)
Performance Limitation Cannot model NMDAR excitotoxicityDependent on BBB permeability / delivery route
Key Advantage High-throughput selectivity screeningDirectly measures cognitive/behavioral rescue

Part 5: Alternative Applications in Drug Development

Beyond direct transporter inhibition, Amino(4-chlorophenyl)acetic acid hydrochloride is highly valued as an unnatural amino acid building block. In oncology and immunology, it is incorporated into (e.g., VCAM-1 and fibronectin analogs)[2]. Substituting natural amino acids with 4-chlorophenylglycine protects the resulting therapeutic peptides from rapid proteolytic degradation in plasma and the gastrointestinal tract, drastically improving their in vivo half-life and efficacy in tumor imaging and autoimmune therapy[2].

References

  • Title: Inhibition of glial D‐serine release rescues synaptic damage after brain injury Source: Glia / ResearchGate URL: [Link]

  • Title: Glial Derived D-serine Mediates Synaptic Damage in the Traumatically Injured Brain Source: Scholarship@Miami (University of Miami) URL: [Link]

  • Title: Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: US7576175B2 - Alpha-4 beta-1 integrin ligands for imaging and therapy Source: Google Patents URL

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Amino(4-chlorophenyl)acetic Acid Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The Amino(4-chlorophenyl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Amino(4-chlorophenyl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of therapeutic agents. The strategic placement of a chlorine atom on the phenyl ring, combined with the amino and acetic acid functionalities, provides a unique template for derivatization, leading to compounds with a wide spectrum of biological activities. This guide offers an in-depth comparison of Amino(4-chlorophenyl)acetic acid hydrochloride derivatives, exploring how subtle modifications to their chemical structure can profoundly influence their pharmacological profiles. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data, to provide a clear and objective analysis of their structure-activity relationships (SAR).

The Core Moiety: Amino(4-chlorophenyl)acetic Acid

Amino(4-chlorophenyl)acetic acid itself is a derivative of the non-proteinogenic amino acid, phenylglycine. The presence of the 4-chloro substituent on the phenyl ring is a key feature, as halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amino and carboxylic acid groups offer convenient handles for chemical modification, allowing for the synthesis of a vast library of ester, amide, and other derivatives.

Antimicrobial Activity: A Tale of Two Termini

Derivatives of Amino(4-chlorophenyl)acetic acid have demonstrated notable potential as antimicrobial agents. The SAR in this area is largely dictated by modifications at the amino and carboxyl termini.

N-Acyl and N-Alkyl Derivatives: Impact of the Amino Group

A study by Venkateshappa et al. explored the antimicrobial activity of a series of N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives. These compounds were synthesized by coupling 4-chlorophenylacetic acid with various amino acids, followed by reduction of the carboxylic acid to an alcohol. The results, summarized in Table 1, indicate that the nature of the amino acid side chain plays a crucial role in determining the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of N-{2-(4-chlorophenyl) acetyl} Amino Alcohol Derivatives (Zone of Inhibition in mm)

CompoundDerivative ofGram-Positive BacteriaGram-Negative BacteriaFungi
1 (S)-AlanineModerateModerateGood
2 (S)-PhenylalanineGoodModerateGood
3 (S)-MethionineGoodGoodVery Good
4 (S)-LeucineModerateModerateGood
5 (S)-TryptophanGoodGoodVery Good
6 (S)-ProlineModerateModerateModerate

Data adapted from Venkateshappa et al. The study provides qualitative descriptions of activity which have been categorized here for comparative purposes.

The derivatives of methionine and tryptophan (compounds 3 and 5) exhibited the most promising broad-spectrum activity against both bacteria and fungi. This suggests that the presence of larger, more complex side chains at the amino terminus can enhance antimicrobial efficacy.

Another study investigated a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, where different amines were introduced at the alpha-carbon. These compounds showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. This highlights the importance of the substitution at the amino group for antibacterial potency.

Amide and Ester Derivatives: The Role of the Carboxyl Group

Modification of the carboxylic acid moiety into amides and esters has also been a fruitful strategy for developing antimicrobial agents. N-(substituted phenyl)-2-chloroacetamides, which share a structural resemblance to the topic compounds, have been shown to be effective against Gram-positive bacteria and yeasts. The biological activity of these compounds was found to vary with the position of substituents on the phenyl ring, with halogenated p-substituted derivatives showing high activity due to increased lipophilicity[2]. This suggests that for Amino(4-chlorophenyl)acetic acid derivatives, converting the carboxylic acid to an amide and introducing appropriate substituents on the amide nitrogen could be a promising approach to enhance antimicrobial properties.

Anticancer Activity: Targeting Cellular Proliferation

The Amino(4-chlorophenyl)acetic acid scaffold has also been explored for its potential in cancer therapy. The structural modifications that confer anticancer activity often involve the introduction of larger, heterocyclic moieties.

A series of N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties were synthesized and evaluated for their anticancer activity against A549 non-small cell lung cancer cells[3]. The results, presented in Table 2, demonstrate that the nature of the heterocyclic ring system significantly influences the cytotoxic potential.

Table 2: In Vitro Anticancer Activity of N-(4-chlorophenyl)-γ-amino acid Derivatives against A549 Cells

CompoundHeterocyclic MoietyIC50 (µM)
7g 3,4-dichlorophenyl substituted triazole38.38
Doxorubicin (Reference Drug)>100
Cytosine Arabinoside (Reference Drug)>100

Data extracted from a study on N-(4-chlorophenyl)-γ-amino acid derivatives, which demonstrated that compound 7g had a notable IC50 value[3].

The most promising compound, 7g , bearing a 3,4-dichlorophenyl substituted triazole moiety, exhibited a potent anticancer effect. This highlights the importance of the aromatic and heterocyclic substitutions on the amino acid backbone for achieving significant cytotoxicity against cancer cells. The study also suggested that these compounds might exert their effect by inducing mitochondrial injury[3].

Furthermore, a comparative study of steroidal ester and amide derivatives of p-bis(2-chloroethyl)amino phenylacetic acid (a related compound) showed that the ester derivative was more potent in its antitumor activity[4]. This indicates that for anticancer applications, esterification of the carboxylic acid group might be a more effective strategy than amidation.

Anti-inflammatory and Analgesic Activity: Modulating Inflammatory Pathways

The phenylacetic acid core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). It is therefore not surprising that derivatives of Amino(4-chlorophenyl)acetic acid have been investigated for their anti-inflammatory and analgesic properties.

A study on 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids and their esters revealed good anti-inflammatory and analgesic activities[5]. The compounds were prepared by condensing thioureas with a brominated derivative of 4-chlorobenzoyl propionate. The study reported that the synthesized compounds showed anti-inflammatory activity in the range of 55-80% inhibition in a carrageenan-induced rat paw edema model, which was comparable to ibuprofen (85% inhibition). The analgesic activity was also significant, with 40-58% protection in a writhing test, comparable to aspirin (57% protection)[5].

This study suggests that incorporating the Amino(4-chlorophenyl)acetic acid moiety into a thiazole ring system can lead to potent anti-inflammatory and analgesic agents. The free acid and its esters showed comparable activities, indicating that both forms can effectively interact with the target enzymes, likely cyclooxygenases (COX).

Experimental Protocols

General Synthesis of N-Substituted Amino(4-chlorophenyl)acetamide Derivatives

A common method for synthesizing amide derivatives involves the reaction of 2-bromo-N-(p-chlorophenyl)acetamide with various amines.

Step 1: Synthesis of 2-bromo-N-(p-chlorophenyl)acetamide To a solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of bromoacetyl bromide is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion. The resulting precipitate is filtered, washed, and dried to yield 2-bromo-N-(p-chlorophenyl)acetamide.

Step 2: Synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives The 2-bromo-N-(p-chlorophenyl)acetamide is then reacted with a variety of primary or secondary amines in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane). The reaction is typically carried out at room temperature. After completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated to yield the final N-substituted 2-amino-2-(4-chlorophenyl)acetamide derivative.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination 4-Chloroaniline 4-Chloroaniline Bromoacetyl_bromide Bromoacetyl_bromide Intermediate 2-bromo-N-(p-chlorophenyl)acetamide Amine Primary/Secondary Amine Final_Product N-substituted 2-amino-2-(4-chlorophenyl)acetamide

In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of new compounds.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard (typically 0.5).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay Inoculum Microorganism Suspension Inoculation Inoculate Plates Inoculum->Inoculation Plates Mueller-Hinton Agar Plates Plates->Inoculation Application Apply Compound-impregnated Discs Inoculation->Application Incubation Incubate Plates Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

Conclusion and Future Directions

The Amino(4-chlorophenyl)acetic acid hydrochloride scaffold is a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications at both the amino and carboxyl termini can lead to potent antimicrobial, anticancer, and anti-inflammatory compounds.

  • For antimicrobial activity, the introduction of bulky and diverse side chains at the amino group, as well as the conversion of the carboxylic acid to amides with specific substitutions, appears to be a promising strategy.

  • For anticancer activity, the incorporation of heterocyclic moieties and the esterification of the carboxylic acid group have shown significant potential.

  • For anti-inflammatory activity, embedding the core structure within a thiazole ring system has yielded compounds with efficacy comparable to established NSAIDs.

Future research in this area should focus on the systematic exploration of a wider range of derivatives to establish more comprehensive SAR models. The use of computational tools for molecular docking and ADMET prediction can help in the rational design of new compounds with improved potency and safety profiles. Furthermore, elucidating the precise mechanisms of action of these derivatives will be crucial for their further development as clinical candidates.

References

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. (2021). Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • Synthesis And Anti-Inflammatory And Analgesic Activities Of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • A N -(4-chlorophenyl)- γ -amino acid derivatives as anticancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6123.
  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine deriv
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. (2019). International Journal of Pharmaceutical Sciences and Research, 10(1), 1000-1008.
  • Antitumor and cytogenetic effects of esteric (ASE) and amidic (ASA) steroidal derivative of p-bis (2-chloroethyl) amino phenylacetic acid (CAPA). A comparative study. (1997). Anticancer Research, 17(6D), 4525-4529.
  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2025). PLOS ONE, 20(6), e0304567.
  • Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. (1995). Journal of Medicinal Chemistry, 38(15), 2842-2849.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). RSC Medicinal Chemistry.
  • Synthesis and SAR of novel, 4-(phenylsulfamoyl)phenylacetamide mGlu4 positive allosteric modulators (PAMs) identified by functional high-throughput screening (HTS). (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5175-5178.
  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflamm
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie, 25(S1), 1-12.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6149-6173.
  • Peptides with Dual Antimicrobial and Anticancer Activities. (2016). Frontiers in Chemistry, 4, 23.

Sources

Comparative

Benchmarking Amino(4-chlorophenyl)acetic acid hydrochloride against Known ASCT Inhibitors: A Comprehensive Guide

As a Senior Application Scientist, I frequently observe that benchmarking small-molecule inhibitors requires moving beyond basic IC50 values to deeply understand target engagement, selectivity, and physiological context....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that benchmarking small-molecule inhibitors requires moving beyond basic IC50 values to deeply understand target engagement, selectivity, and physiological context. Amino(4-chlorophenyl)acetic acid hydrochloride—commonly referred to in the pharmacological literature as L-4-chlorophenylglycine (L-4-CPG) —has emerged as a critical tool for probing the alanine-serine-cysteine transporter (ASCT) family, specifically ASCT1 (SLC1A4) and ASCT2 (SLC1A5)[1].

This guide objectively evaluates the performance of L-4-CPG against other known ASCT inhibitors, providing drug development professionals with the mechanistic rationale and self-validating experimental protocols necessary to benchmark these compounds accurately.

Mechanistic Context & Target Biology

The ASCT family consists of Na+-dependent neutral amino acid exchangers that regulate intracellular pools of L-serine, L-glutamine, and D-serine. These transporters are pivotal in two distinct pathological domains:

  • Neurology : ASCT1 mediates the release of glial-derived D-serine, an essential co-agonist for synaptic NMDA receptors. Hyperactivation of this pathway following traumatic brain injury (TBI) leads to excitotoxic synaptic damage[2].

  • Oncology : ASCT2 is heavily upregulated in various malignancies to meet the high glutamine demand required for mTORC1 activation and TCA cycle anaplerosis[1].

Understanding where an inhibitor acts within this pathway is critical for selecting the right compound for your assay.

Pathway L_Ser Extracellular Amino Acids (L-Ser, L-Gln) ASCT ASCT1 / ASCT2 Transporters (SLC1A4 / SLC1A5) L_Ser->ASCT Na+-dependent transport Intra_Ser Intracellular Amino Acid Pool ASCT->Intra_Ser Influx D_Ser Glial D-Serine Synthesis Intra_Ser->D_Ser Astrocytes/Microglia Metabolism Tumor Metabolism (mTORC1 Activation) Intra_Ser->Metabolism Cancer Cells NMDAR NMDAR Hyperactivation (Synaptic Damage) D_Ser->NMDAR Co-agonist release L4CPG Amino(4-chlorophenyl)acetic acid (L-4-CPG) L4CPG->ASCT Competitive Inhibition V9302 V-9302 (Comparator) V9302->ASCT Pharmacological Blockade

Fig 1. Mechanistic pathway of ASCT1/2 transport and targeted inhibition by L-4-CPG and V-9302.

Comparative Performance Analysis

When benchmarking L-4-CPG, we must compare it against established alternatives in the field. The most notable comparator is V-9302 , a widely commercialized inhibitor designed for oncology models, alongside classical first-generation inhibitors like Benzylserine .

While V-9302 is frequently cited as an ASCT2 inhibitor, rigorous structural and functional studies have debated its selectivity, revealing that it primarily inhibits SNAT2 and LAT1 rather than ASCT2[1]. In contrast, L-4-CPG demonstrates superior, verified potency for lowering L-Serine uptake in astrocyte models and effectively rescuing synaptic damage by blocking ASCT1-mediated D-serine release[1][2].

Quantitative Benchmarking Data
InhibitorPrimary Target(s)Potency (IC50 / Ki)Key Experimental ApplicationKnown Limitations
Amino(4-chlorophenyl)acetic acid (L-4-CPG) ASCT1, ASCT2Highest potency for L-Ser uptakeGlial D-Serine release inhibition[2]Low blood-brain barrier penetrance in vivo[3]
V-9302 ASCT2 (Debated: SNAT2, LAT1)9.6 µMTumor metabolism suppression[1]Significant off-target inhibition of SNAT2/LAT1[1]
Benzylserine ASCT1, ASCT2, LAT1, SNAT1~1 mMEarly biochemical transporter assaysWeak potency, highly non-specific[1]

Experimental Methodology: Radioligand Uptake Assay

To objectively benchmark these inhibitors, a radiolabeled amino acid uptake assay is the gold standard. As scientists, we must ensure our protocols are self-validating systems. The following methodology isolates the specific transport mechanism by strictly controlling the electrochemical gradient, ensuring the data reflects true inhibitor efficacy rather than artifactual background noise.

Step-by-Step Protocol & Causality

1. Cell Preparation & Starvation

  • Action: Wash cultured astrocytes or HEK293 cells three times with a Na+-free choline chloride buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4). Incubate for 30 minutes.

  • Causality: ASCTs are obligate exchangers. Depleting intracellular amino acid pools and removing extracellular sodium prevents basal exchange, synchronizing the transporters to a zero-state baseline.

2. Inhibitor Pre-incubation

  • Action: Introduce L-4-CPG or V-9302 at varying concentrations (0.1 µM to 1 mM) in the Na+-free buffer. Incubate for 15 minutes at 37°C.

  • Causality: This allows the small molecule to reach binding equilibrium at the orthosteric site before the competing substrate is introduced, ensuring accurate IC50 determination.

3. Radioligand Introduction

  • Action: Replace the buffer with a Na+-containing buffer spiked with 3 H-L-Serine or 3 H-Glutamine (1 µCi/mL). Incubate for exactly 3 minutes.

  • Causality: A strict, short incubation time ensures we are measuring the initial velocity (linear phase) of transport. Longer incubations measure intracellular accumulation equilibrium, which obscures transporter kinetics.

4. Rapid Termination

  • Action: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold Na+-free buffer.

  • Causality: The sudden temperature drop rigidifies the cellular lipid bilayer, and the absence of sodium instantly halts ASCT-mediated transport, effectively trapping the internalized radioligand for measurement.

5. Quantification

  • Action: Lyse cells using 0.1 M NaOH / 1% SDS. Neutralize and measure the lysate via liquid scintillation counting. Normalize counts to total protein concentration (BCA assay).

Workflow Step1 1. Cell Starvation (Na+-free buffer) Step2 2. Inhibitor Pre-incubation (L-4-CPG vs V-9302) Step1->Step2 Step3 3. Radioligand Addition (3H-L-Ser / 3H-Gln) Step2->Step3 Step4 4. Rapid Wash (Ice-cold buffer) Step3->Step4 Step5 5. Lysis & Scintillation (Quantification) Step4->Step5

Fig 2. Self-validating radioligand uptake assay workflow for benchmarking ASCT inhibitors.

Data Interpretation & Experimental Pitfalls

When analyzing the results from the uptake assay, researchers must account for the distinct pharmacological profiles of these compounds.

If you observe that V-9302 suppresses cell proliferation but fails to inhibit 3 H-Glutamine uptake in a strictly ASCT2-dependent model, this aligns with literature suggesting its primary targets are actually SNAT2 and LAT1[1]. Conversely, L-4-CPG will demonstrate robust, dose-dependent inhibition of 3 H-L-Serine uptake, validating its role as a potent ASCT1/2 antagonist. However, if transitioning to in vivo models (e.g., murine TBI models), researchers must account for L-4-CPG's low blood-brain barrier penetrance by utilizing direct intracerebroventricular (ICV) administration to achieve effective local concentrations[3].

References

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI. 4

  • Inhibition of glial D-serine release rescues synaptic damage after brain injury. ResearchGate. 2

  • Glial Derived D-serine Mediates Synaptic Damage in the Traumatically Injured Brain. Scholarship@Miami. 3

Sources

Safety & Regulatory Compliance

Safety

Amino(4-chlorophenyl)acetic acid hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Handling of Amino(4-chlorophenyl)acetic acid hydrochloride As drug development professionals, handling halogenated non-natural amino acids like Amino(4-chlorophenyl)acetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of Amino(4-chlorophenyl)acetic acid hydrochloride

As drug development professionals, handling halogenated non-natural amino acids like Amino(4-chlorophenyl)acetic acid hydrochloride requires stringent operational oversight[1]. This compound presents a dual logistical challenge: it is an acidic hydrochloride salt and contains a covalently bound chlorine atom. Improper disposal not only violates environmental compliance but can lead to severe safety hazards and exponentially increased waste management costs.

This guide provides a self-validating, step-by-step protocol for the safe segregation, neutralization, and disposal of this critical pharmaceutical intermediate, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile and Waste Classification

Understanding the molecular causality behind disposal rules is the first step in laboratory safety. The presence of the chlorophenyl group categorically classifies any waste containing this compound as Halogenated Organic Waste [2].

Table 1: Physicochemical Data & Waste Implications

PropertyValue / DescriptionOperational & Disposal Implication
CAS Number 134722-08-0Unique identifier required for hazardous waste manifests[1].
Molecular Formula C8H9Cl2NO2Contains both ionic chloride (HCl salt) and covalent chlorine.
Aqueous Behavior Acidic (Hydrochloride salt)Solutions require neutralization prior to final waste bulking to prevent container corrosion[3].
Waste Category Halogenated OrganicMust be strictly segregated from non-halogenated solvents to prevent toxic dioxin formation during incineration[4].

The Causality of Segregation (Why it Matters)

In laboratory waste management, the distinction between halogenated and non-halogenated waste is absolute[5].

  • Environmental & Safety Risk: When incinerated at standard temperatures, halogenated compounds (containing F, Cl, Br, or I) can form highly toxic dioxins and furans[4]. They must be processed in specialized, high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting acidic gases.

  • Cost Multiplier: Mixing even a few milligrams of Amino(4-chlorophenyl)acetic acid hydrochloride into a large carboy of non-halogenated waste (like ethanol or acetone) instantly converts the entire volume into halogenated waste[4]. This drastically increases the financial burden of disposal for the laboratory[5].

Operational Workflows & Methodologies

Below is the step-by-step methodology for processing different waste streams generated during the synthesis or utilization of Amino(4-chlorophenyl)acetic acid hydrochloride.

Protocol A: Solid Waste Disposal (Powders, Vials, and PPE)

  • Collection: Gather all residual solid compound, contaminated weigh boats, filter papers, and disposable spatulas.

  • Containment: Place the materials into a puncture-proof, chemically compatible solid waste container (typically high-density polyethylene, HDPE)[5].

  • Labeling: Immediately label the container as "Hazardous Solid Waste - Halogenated Organics"[6]. Do not use generic labels; specify the chemical name.

  • Storage: Store in a designated satellite accumulation area away from strong oxidizing agents or alkali metals[7].

Protocol B: Liquid Waste Neutralization and Segregation Because this compound is a hydrochloride salt, its aqueous solutions will be acidic.

  • pH Assessment: Test the pH of the aqueous reaction mixture or filtrate. It will typically register between pH 2-4.

  • In Situ Neutralization: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) to the aqueous waste while stirring in a fume hood until the pH reaches 6.0 - 8.0. Causality: Neutralization prevents the generation of heat or toxic gases when the waste is eventually mixed with other buffered aqueous streams in the waste carboy[3].

  • Phase Separation (If Applicable): If the waste is a biphasic mixture (e.g., water and dichloromethane), separate the layers using a separatory funnel.

  • Routing:

    • Organic Layer: Funnel directly into the Halogenated Organic Waste carboy[2].

    • Aqueous Layer: Even after neutralization, if the aqueous layer contains >3% dissolved organic content or residual chlorinated compound, it must be disposed of as aqueous hazardous waste, clearly marked for halogen content[5]. Never pour it down the drain[4].

Visualizing the Disposal Logic

To ensure compliance across your laboratory team, follow this decision matrix for Amino(4-chlorophenyl)acetic acid hydrochloride waste:

WasteFlow Source Amino(4-chlorophenyl)acetic acid HCl Waste Generated StateSolid Solid Waste (Powders, Contaminated PPE) Source->StateSolid StateLiquid Liquid Waste (Solutions, Filtrates) Source->StateLiquid SolidBin HAZARDOUS SOLID WASTE (Halogen-contaminated) StateSolid->SolidBin AqLiquid Aqueous Solutions (Acidic due to HCl) StateLiquid->AqLiquid OrgLiquid Organic Solvents (e.g., DCM, Methanol) StateLiquid->OrgLiquid Neutralization Neutralize (pH 6-8) using weak base AqLiquid->Neutralization HalogenatedBin HALOGENATED ORGANIC WASTE Strict Segregation Required OrgLiquid->HalogenatedBin Do not mix with non-halogenated Neutralization->HalogenatedBin Contains Cl-phenyl ring

Caption: Workflow for the segregation and disposal of Amino(4-chlorophenyl)acetic acid HCl waste.

Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to minimize inhalation exposure and surface contamination.

  • Evacuate and Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside the hood, clear the immediate area.

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[2].

  • Containment (Solid Spill): Gently sweep the powder using a dedicated brush and dustpan. Causality: Avoid vigorous sweeping to prevent aerosolizing the fine hydrochloride powder, which is a severe respiratory irritant.

  • Containment (Liquid Spill): Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills[5].

  • Collection: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag, seal it tightly, and label it as Halogenated Solid Waste[6].

Regulatory Compliance and Documentation

Ensure that all waste containers are "strong and tight," kept closed when not actively receiving waste, and clearly labeled from the moment the first drop of waste enters the container[5]. Depending on your jurisdiction (e.g., EPA RCRA guidelines in the US, or equivalent environmental ministries globally), containers must be removed by a licensed hazardous waste contractor within the mandated accumulation time limit (often 90 to 180 days)[6].

References

  • Amino(4-chlorophenyl)acetic acid hydrochloride CAS#134722-08-0 | CAS Substance Database. ChemRadar. Available at:[Link]

  • Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste. Loughborough University. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. University of Tennessee Institute of Agriculture (UTIA). Available at: [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. Available at: [Link]

  • Hazardous Waste Management Program Introduction. Eastern Washington University. Available at:[Link]

  • Disposal of chemical wastes. RiskAssess. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Amino(4-chlorophenyl)acetic acid hydrochloride

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling Amino(4-chlorophenyl)acetic acid hydrochloride (also known as DL-4-Chlorophenylglycine hydrochloride).

In pharmaceutical synthesis, this compound is a critical halogenated building block[1]. However, its physical state as a hydrochloride salt dictates specific handling paradigms. When exposed to ambient humidity or physiological moisture (such as sweat or mucosal membranes), the salt undergoes partial dissociation, releasing localized acidity. This mechanistic reality is the primary driver behind its classification as a skin and severe eye irritant, and it necessitates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows[2].

Quantitative Hazard Profile & PPE Matrix

To establish a baseline for risk assessment, the physical properties and corresponding safety requirements are summarized below. This data dictates the operational boundaries for safe handling[1][2].

Property / Hazard CategoryValue / SpecificationOperational Implication & PPE Requirement
CAS Number 134722-08-0Unique identifier for inventory and waste tracking.
Molecular Weight 222.07 g/mol Determines stoichiometric calculations; fine powder form increases aerosolization risk.
Physical State Solid (Crystalline Powder)High Inhalation Risk: Requires N95/P100 particulate respirator or handling within a certified ductless/fume hood.
Skin Irritation (H315) Category 2Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) and a fully buttoned lab coat with knit cuffs.
Eye Irritation (H319) Category 2AOcular Protection: Tight-fitting chemical safety goggles. Standard safety glasses are insufficient against airborne dust.
STOT-SE (H335) Category 3 (Respiratory)Ventilation: All open-container operations must occur under active local exhaust ventilation (LEV).

Causality-Driven PPE Selection

Do not simply wear PPE; understand why it protects you. Every piece of equipment acts as a targeted barrier against a specific physicochemical vulnerability of Amino(4-chlorophenyl)acetic acid hydrochloride.

  • Respiratory Protection (N95/P100 or PAPR): The primary vector of exposure is the inhalation of micro-particulates generated during weighing and transfer. Because the compound is a hydrochloride salt, inhaled dust will dissolve in the moisture of the respiratory tract, causing acute localized acidification and severe coughing (H335). A P100 filter provides a 99.9% barrier against these aerodynamic particles[3].

  • Hand Protection (Nitrile Gloves): Hydrochloride salts are highly water-soluble. If handled with bare hands, the natural moisture of the skin facilitates rapid dissolution and dermal absorption, leading to contact dermatitis. Nitrile provides excellent resistance to incidental contact. Self-Validating Check: Always inspect gloves for micro-tears before donning; inflate the glove slightly and check for pressure loss.

  • Ocular Protection (Tight-Fitting Goggles): Standard safety glasses leave the top and sides of the eyes exposed to settling dust. Because the ocular mucosa is highly sensitive to pH shifts, tight-fitting chemical goggles are mandatory to create a complete physical seal around the eyes.

Operational Methodologies

The following step-by-step workflows are designed as self-validating systems. By following these procedures, you ensure that the absence of contamination is actively proven during the operation, rather than assumed[4][5].

Protocol A: Safe Weighing and Transfer

Objective: Transfer the solid chemical without generating airborne particulates.

  • Preparation: Ensure the analytical balance is located inside a ventilated weighing enclosure or a chemical fume hood with the sash lowered to the optimal working height.

  • Container Acclimation: Wipe the exterior of the chemical bottle with a dry, lint-free cloth to remove any static charge that could cause powder to jump.

  • Tare and Transfer: Place a static-dissipative weighing boat on the balance. Tare the balance. Use a grounded, non-sparking stainless steel spatula to transfer the powder.

  • Validation Check: Observe the balance readout. The reading must stabilize quickly without continuous drift. A drifting reading indicates that air currents in the hood are too strong and are displacing the powder, which implies active aerosolization. If drift occurs, adjust the sash height or use a draft shield.

  • Closure: Seal the source container immediately after use. Wipe the spatula and the exterior of the weighing boat with a damp paper towel (water or isopropanol) before removing them from the hood.

Protocol B: Spill Response and Decontamination

Objective: Contain and neutralize a solid spill without sweeping, which would aerosolize the hazard[6].

  • Assessment: Determine if the spill is minor (< 50g, localized) or major (> 50g, widespread). For major spills, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment (Minor Spill): Do not use a dry brush. Moisten a heavy-duty paper towel with a compatible solvent (e.g., isopropanol or water) and gently lay it over the spilled powder. This suppresses dust generation immediately.

  • Collection: Use a plastic scoop or a piece of stiff cardboard to push the damp mass into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate or soapy water) to neutralize any residual hydrochloride acidity.

  • Validation Check: Wipe the area with a pH indicator strip moistened with distilled water. A neutral pH (6.5 - 7.5) validates that the decontamination is complete.

Protocol C: Waste Disposal

Objective: Segregate waste to prevent incompatible chemical reactions.

  • Segregation: Amino(4-chlorophenyl)acetic acid hydrochloride must be classified as Halogenated Solid Waste . Do not mix with strong oxidizing agents or strong bases, as concentrated exothermic neutralization can occur.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (134722-08-0), and the hazard pictograms for Irritant (Exclamation Mark).

Workflow Visualization

The following diagram illustrates the logical decision tree for spill response, ensuring immediate, correct action based on the scale of the incident.

SpillResponse Start Spill Detected: Amino(4-chlorophenyl)acetic acid HCl Assess Assess Spill Volume & Dust Generation Start->Assess Minor Minor Spill (< 50g) Manage Locally Assess->Minor Major Major Spill (> 50g) Evacuate & Call EHS Assess->Major PPE Don Upgraded PPE (N95/P100, Tight Goggles) Minor->PPE Contain Containment: Moisten with Isopropanol (Prevent Aerosolization) PPE->Contain Collect Collect Solid: Use Non-Sparking Tools Contain->Collect Decon Decontaminate Surface: Wash with Mild Base/Soap Collect->Decon Dispose Dispose as Halogenated Solid Waste Decon->Dispose

Figure 1: Decision tree and procedural workflow for Amino(4-chlorophenyl)acetic acid HCl spills.

References

  • ChemRadar. "Amino(4-chlorophenyl)acetic acid hydrochloride CAS#134722-08-0 | CAS Substance Database." ChemRadar Global Chemical Inventory Search. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • Wayne State University Office of Environmental Health and Safety. "Chemical Emergency Response and Spill Procedures." WSU OEHS. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.